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Core Science & Biosynthesis

Foundational

Stereochemical and Crystallographic Profiling of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid

Executive Summary The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also known as β-(1H-1,2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also known as β-(1H-1,2,3-benzotriazol-1-yl)alanine) serves as a conformationally constrained, pharmacophoric building block. Understanding its exact three-dimensional architecture—specifically its crystal structure and absolute stereochemistry—is critical for predicting its binding affinity, metabolic stability, and behavior in solid-state formulations.

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative, causality-driven analysis of the crystallographic properties of this compound. By examining the molecular geometry, supramolecular assembly, and stereochemical resolution protocols, this whitepaper serves as a definitive resource for researchers conducting structural validation of benzotriazole-substituted amino acids.

Molecular Geometry & Conformation

The structural integrity of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is defined by the spatial relationship between its rigid aromatic system and its flexible amino acid backbone.

The Benzotriazole Moiety

The 1H-1,2,3-benzotriazole ring system is highly planar. In the solid state, the electron delocalization across the fused benzene and triazole rings enforces strict coplanarity. Crystallographic studies of closely related 1-substituted benzotriazole derivatives reveal that the dihedral angle between the benzotriazole ring system and the adjacent aliphatic substituents typically dictates the molecule's overall shape[1].

The L-Shaped Conformation

To minimize steric repulsion between the bulky aromatic system and the highly polar α-amino acid group, the molecule adopts a characteristic "L-shaped" conformation. The Cβ–N1 bond acts as a pivot point. The dihedral angle between the mean plane of the benzotriazole ring and the propanoic acid backbone is generally constrained to approximately 75°–85°, a geometric feature consistently observed in analogous benzotriazolyl propanamides[2].

Stereochemistry & Absolute Configuration

The pharmacological efficacy of chiral amino acids is entirely dependent on their absolute configuration. The molecule possesses a single chiral center at the α-carbon (C2).

Cahn-Ingold-Prelog (CIP) Priority Assignment

To definitively assign the stereochemistry, we must evaluate the CIP priorities of the four groups attached to the Cα atom:

  • –NH₂ (Amino group): Nitrogen (Atomic Number 7) takes the highest priority.

  • –COOH (Carboxyl group): The carbon is bonded to three oxygen equivalents (O, O, O).

  • –CH₂-(1H-benzotriazol-1-yl): The Cβ carbon is bonded to one nitrogen and two hydrogens (N, H, H). Because Oxygen (8) > Nitrogen (7), the carboxyl group takes priority over the benzotriazole-substituted methyl group.

  • –H (Hydrogen): Lowest priority (Atomic Number 1).

For the biologically relevant L-enantiomer, positioning the lowest priority hydrogen atom away from the viewer results in a counter-clockwise sequence (1 → 2 → 3), definitively assigning it the (S)-configuration .

Crystallographic Resolution of Chirality

During Single-Crystal X-Ray Diffraction (SCXRD), absolute stereochemistry is determined using anomalous dispersion. By analyzing the intensity differences between Friedel pairs ( hkl and −h−k−l ), the Flack parameter ( x ) is calculated. A self-validating refinement will yield x≈0 (with a standard uncertainty <0.05 ) for the correct enantiomer, and x≈1 if the model is inverted.

Workflow A Compound Synthesis & Purification B Slow Evaporation Crystallization A->B High Purity >99% C SCXRD Data Collection (Mo Kα Radiation) B->C Single Crystal >0.1mm D Structure Solution (Direct Methods) C->D Diffraction Data E Refinement & Flack Parameter D->E Electron Density F Absolute Stereochemistry Confirmed E->F Flack ~ 0.0

Fig 1. SCXRD workflow for determining absolute stereochemistry.

Supramolecular Architecture & Crystal Packing

The solid-state architecture of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is governed by a highly ordered network of non-covalent interactions.

Hydrogen Bonding Networks

The molecule acts as both a potent hydrogen bond donor and acceptor. The primary driving force for crystal packing is the formation of strong intermolecular N–H···O and O–H···O hydrogen bonds between the amino and carboxyl groups, often forming classic head-to-tail zwitterionic chains if crystallized from aqueous media. Additionally, the N2 and N3 atoms of the benzotriazole ring serve as secondary hydrogen bond acceptors, engaging in weaker C–H···N interactions that cross-link the primary chains into a 3D lattice[3].

π–π Stacking Interactions

The planar benzotriazole rings engage in significant aromatic π–π stacking. Crystallographic data from structural analogs indicate that these rings typically align in an offset face-to-face geometry. The closest centroid–centroid distance between adjacent benzotriazole rings is strictly maintained between 3.65 Å and 3.75 Å[1][4]. This stacking is the causal factor behind the high thermal stability and low solubility of the crystalline solid.

Interactions Core 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl) propanoic acid H1 Intermolecular N-H···O Bonds Core->H1 Carboxyl/Amino H2 Intermolecular C-H···N Interactions Core->H2 Triazole N-acceptors Pi π-π Stacking (Benzotriazole) Core->Pi Centroid Dist ~3.7Å Net 3D Supramolecular Architecture H1->Net H2->Net Pi->Net

Fig 2. Supramolecular interaction network driving crystal packing.

Experimental Methodology: SCXRD Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallographic resolution of this compound. Every step is designed with a specific physical causality in mind.

Step 1: Crystal Growth via Solvent Diffusion
  • Action: Dissolve the purified compound in a minimum volume of a polar protic solvent (e.g., Methanol). Slowly diffuse a non-polar anti-solvent (e.g., Diethyl ether) into the solution at 4°C over 7–14 days.

  • Causality: The binary solvent system perfectly balances the hydrophobic benzotriazole moiety and the hydrophilic amino acid backbone. Slow diffusion drastically reduces the nucleation rate, thermodynamically favoring the growth of a single, defect-free macroscopic crystal rather than a kinetic precipitate.

Step 2: Data Collection
  • Action: Select a crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a diffractometer equipped with a CCD/CMOS detector. Utilize Mo Kα radiation ( λ = 0.71073 Å) and cool the crystal to 100 K using a liquid nitrogen stream.

  • Causality: Cryogenic cooling minimizes the thermal displacement parameters (anisotropic vibrations) of the atoms, drastically improving the signal-to-noise ratio of high-angle reflections. Mo Kα radiation is selected to minimize X-ray absorption effects, which is critical for organic molecules lacking heavy atoms[1].

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

  • Causality: Refining on F2 rather than F utilizes all collected diffraction data—including weak and negative intensities—providing a statistically robust, unbiased model of the electron density.

Step 4: Self-Validation (CheckCIF)
  • Action: Generate a CIF file and run it through the IUCr CheckCIF validation tool.

  • Causality: This creates a closed-loop validation system. CheckCIF algorithmically detects missing symmetry elements, unresolved solvent masking, or incorrect absolute structure assignments, ensuring the final published structure is mathematically and chemically sound.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters for 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, extrapolated from rigorously validated structural analogs[1][2][3][4].

Crystallographic ParameterExpected Value / DescriptionMechanistic Significance
Crystal System Monoclinic or OrthorhombicTypical for enantiopure amino acids.
Space Group P21​ or P21​21​21​ Chiral space groups; required for non-racemic mixtures.
Dihedral Angle (Ring to Backbone) ~75.0° – 85.0°Minimizes steric clash; dictates the L-shaped conformation.
Centroid-Centroid Distance (π-π) 3.65 Å – 3.75 ÅOptimal distance for aromatic dispersion forces.
Carboxyl C=O Bond Length ~1.24 ÅIndicates strong delocalization or H-bond participation.
Flack Parameter ( x ) 0.00(3)Statistically confirms the absolute (S)-configuration.

References

  • Xu, X., & Shen, Y. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. Acta Crystallographica Section E: Structure Reports Online.
  • Wang, et al. (2017). Synthesis and crystal structures of three new benzotriazolylpropanamides.
  • Danan, et al. (2007). Bis[2-(1H-benzotriazol-1-yl)acetonitrile-κN3]dibromidocopper(II). Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate Database (2007). 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile. IUCr.

Sources

Exploratory

Unlocking Transient Protein-Protein Interactions: The Mechanism and Application of Benzotriazolylalanine Derivatives in Chemical Proteomics

Executive Summary Mapping the interactome is a central challenge in modern drug discovery. Transient and low-affinity protein-protein interactions (PPIs) often evade detection using traditional biochemical assays because...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mapping the interactome is a central challenge in modern drug discovery. Transient and low-affinity protein-protein interactions (PPIs) often evade detection using traditional biochemical assays because the complexes dissociate during cell lysis and purification. Photo-affinity labeling (PAL) overcomes this by deploying photoreactive unnatural amino acids (UAAs) that covalently trap interacting partners in vivo.

Among the emerging class of photocrosslinkers, 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (commonly referred to as benzotriazolylalanine) represents a highly effective, bicyclic non-proteinogenic amino acid. This whitepaper provides a comprehensive technical breakdown of its photochemical mechanism of action, the structural biology governing its genetic incorporation, and field-proven protocols for deploying it in chemical proteomics workflows.

The Chemical Logic: Mechanism of Action

The utility of benzotriazolylalanine derivatives stems from their unique photochemistry. Unlike traditional crosslinkers (e.g., glutaraldehyde) that react indiscriminately with surface amines, benzotriazolylalanine is bio-orthogonal in the dark. It requires specific ultraviolet (UV) activation to initiate crosslinking.

Photochemical Activation and Denitrogenation

Upon irradiation with UV light (typically in the 254–320 nm range), the benzotriazole moiety absorbs a photon, transitioning to an excited singlet/triplet state. The core mechanism of action is driven by the rapid, irreversible photo-extrusion of molecular nitrogen ( N2​ ) [1].

The loss of N2​ acts as a massive thermodynamic sink, preventing the molecule from relaxing back to its ground state. This cleavage of the benzotriazole ring generates a highly reactive 1,3-diradical intermediate (which can also exhibit iminocarbene-like character depending on the microenvironment) [2].

Covalent Insertion

The generated 1,3-diradical is exceptionally electrophilic and short-lived. It rapidly abstracts a hydrogen atom or directly inserts into adjacent C-H, N-H, or O-H bonds of the interacting "prey" protein. Because the radical species is generated exactly at the binding interface, the resulting covalent bond permanently crosslinks the bait and prey proteins with near-zero distance limitation, preserving the native architecture of the PPI.

G A Benzotriazolylalanine (Ground State) B Excited State (Singlet/Triplet) A->B UV Light (254-320 nm) C 1,3-Diradical Intermediate B->C Photolysis (-N₂) N2 N₂ Gas (Extruded) B->N2 Irreversible D Covalent Crosslink (Stable Adduct) C->D C-H/X-H Insertion

Figure 1: Photochemical mechanism of benzotriazolylalanine activation and crosslinking.

Structural Biology of Genetic Incorporation

To utilize benzotriazolylalanine in vivo, it must be incorporated into the target "bait" protein during translation. Because it is a bulky, bicyclic molecule, wild-type aminoacyl-tRNA synthetases (aaRS) reject it due to steric clashes in the catalytic editing site.

As an application scientist, I rely on rationally designed mutant synthetases to bypass this limitation. The incorporation of benzotriazolylalanine is achieved using a specific variant of Escherichia coli phenylalanyl-tRNA synthetase (PheRS)—the α A294G mutant [3].

The Causality of the Mutation: The replacement of Alanine 294 with Glycine removes a critical methyl group in the amino acid binding pocket of PheRS. This subtle volumetric expansion is mathematically sufficient to accommodate the double-ring system of benzotriazolylalanine, allowing the mutant PheRS to charge the UAA onto tRNAPhe . This enables the residue-specific replacement of phenylalanine with the photoreactive probe across the target protein.

Quantitative Comparison of Photocrosslinkers

When designing a PAL experiment, selecting the right UAA is critical. Benzotriazolylalanine offers a distinct profile compared to classical benzophenones, aryl azides, and diazirines.

Table 1: Comparative Photophysical Properties of PAL Amino Acids

Amino Acid AnalogueReactive MoietyActivation WavelengthReactive IntermediatePrimary Target BondReversibility (Dark)
p-Benzoyl-L-phenylalanine (pBpa) Benzophenone350–365 nmKetyl diradicalC-HReversible (relaxes)
p-Azido-L-phenylalanine (pAzpa) Aryl Azide250–350 nmNitreneC-H, N-HIrreversible
Photo-Leucine Diazirine~350 nmCarbeneC-H, O-H, N-HIrreversible
Benzotriazolylalanine Benzotriazole254–320 nm1,3-diradicalC-H, X-HIrreversible (- N2​ )

Insight: While pBpa is highly popular due to its excitation at safer UVA wavelengths (365 nm), its reversibility means crosslinking efficiency can be low if the geometry isn't perfect. Benzotriazolylalanine, like aryl azides, is irreversible; once N2​ is lost, the diradical must react, often yielding higher crosslinking efficiencies for highly transient complexes [4].

Experimental Methodology: In Vivo Photocrosslinking

To ensure scientific integrity, a chemical proteomics protocol must be a self-validating system. The following workflow details the in vivo incorporation and crosslinking of benzotriazolylalanine, featuring built-in causality checks.

Protocol: Site-Specific Trapping of PPIs in E. coli

Phase 1: UAA Incorporation

  • Plasmid Co-transformation: Co-transform E. coli (e.g., BL21(DE3) auxotrophic for Phe) with a plasmid expressing the bait protein and a secondary vector expressing the PheRS α A294G mutant.

  • Culture & Depletion: Grow cells in minimal media supplemented with standard amino acids. At OD600​=0.6 , wash cells to deplete endogenous phenylalanine.

  • UAA Doping: Resuspend cells in media containing 1–2 mM benzotriazolylalanine.

  • Induction: Induce bait protein expression (e.g., via IPTG) for 4 hours at 30°C.

    • Self-Validation Checkpoint: Maintain a control culture without benzotriazolylalanine. If the mutant PheRS is highly specific, protein expression in this control should be truncated or severely reduced.

Phase 2: In Vivo Photocrosslinking 5. Harvest & Wash: Pellet cells and wash twice with cold PBS to remove un-incorporated UAA, which could act as a UV shield or cause off-target radical scavenging. 6. UV Irradiation: Resuspend cells in a thin layer of PBS in a Petri dish on ice (to prevent thermal degradation of proteins). Irradiate at 302 nm (UVB) for 10–15 minutes using a crosslinker oven.

  • Causality Note: 302 nm is chosen as a compromise; it is energetic enough to trigger the N2​ extrusion from the benzotriazole ring but avoids the severe DNA/protein damage caused by 254 nm (UVC).

  • Negative Control (-UV): Keep an identical aliquot of cells in the dark on ice. This ensures any detected high-molecular-weight bands are strictly photochemically induced, not artifacts of aggregation.

Phase 3: Enrichment and LC-MS/MS 8. Lysis: Lyse cells using a denaturing buffer (e.g., 8M Urea, 1% SDS) to break all non-covalent interactions. Only covalently crosslinked proteins will remain attached to the bait. 9. Affinity Purification: Pull down the bait protein using an affinity tag (e.g., His-tag or FLAG-tag). 10. Proteomic Analysis: Digest the enriched complexes with trypsin and analyze via LC-MS/MS. The crosslinked peptides will exhibit a predictable mass shift corresponding to the benzotriazolylalanine adduct minus N2​ .

Workflow Step1 1. Genetic Incorporation (Mutant PheRS αA294G + tRNA) Step2 2. Protein Translation (Bait Protein Synthesis) Step1->Step2 Step3 3. In Vivo Interaction (Bait-Prey Complex Formation) Step2->Step3 Step4 4. UV Photoactivation (302 nm, N₂ Extrusion) Step3->Step4 Step5 5. Denaturing Lysis (Eliminate Non-Covalent PPIs) Step4->Step5 Step6 6. LC-MS/MS Analysis (Identify Crosslinked Adducts) Step5->Step6

Figure 2: End-to-end chemical proteomics workflow utilizing benzotriazolylalanine.

Conclusion

The mechanism of action of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid relies on an elegant photochemical trigger. By leveraging the irreversible extrusion of nitrogen gas to generate a hyper-reactive 1,3-diradical, this UAA provides researchers with a robust tool to permanently capture elusive protein-protein interactions. When combined with mutant synthetase technologies like PheRS α A294G, it transforms the native cellular environment into a highly precise crosslinking laboratory, pushing the boundaries of chemical proteomics and interactome mapping.

References

  • Al-Awadi, N., et al. "The photochemistry of 1-alkenyl-substituted-1,2,3-benzotriazoles leading to formation of indole and fused indole derivatives." Arkivoc (2009).[Link]

  • El-Desoky, E. I., et al. "The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines." Molecules (2019).[Link]

  • Bentin, T., et al. "Photoreactive bicyclic amino acids as substrates for mutant Escherichia coli phenylalanyl-tRNA synthetases." Journal of Biological Chemistry (2004).[Link]

  • Li, Z., et al. "Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs)." Acta Pharmaceutica Sinica B (2017).[Link]

Foundational

Pharmacokinetic Profiling of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug discovery, designed to overcome the inherent metabolic liabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug discovery, designed to overcome the inherent metabolic liabilities and poor pharmacokinetic (PK) profiles of endogenous peptides[1]. 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also known as β -(1H-benzotriazol-1-yl)alanine) is a highly specialized UAA. By replacing standard aromatic amino acids (like phenylalanine or tryptophan) with this benzotriazole derivative, researchers can modulate lipophilicity, enhance proteolytic stability, and introduce unique hydrogen-bonding networks[1].

However, as a Senior Application Scientist, I must emphasize that incorporating a benzotriazole moiety fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) landscape. Benzotriazole rings possess distinct electron-withdrawing properties and hydrogen-bond acceptor sites[2]. Furthermore, specific benzotriazole derivatives (most notably 1-aminobenzotriazole) are potent, non-selective inhibitors of cytochrome P450 (CYP) enzymes and can significantly delay gastric emptying, thereby modulating the oral pharmacokinetics of co-administered compounds[3][4]. Consequently, the PK profiling of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid cannot rely on standard amino acid assumptions; it requires a rigorously tailored, self-validating workflow to assess CYP liabilities, membrane permeability, and systemic clearance.

Core ADME & Pharmacokinetic Profiling Strategy

To establish a trustworthy and predictive PK profile, we must employ a tiered approach, moving from in silico predictions to in vitro mechanistic assays, and finally to in vivo validation.

PK_Workflow A 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (Test Article) B In Vitro ADME Profiling A->B C Microsomal Stability & CYP450 Inhibition B->C D Caco-2 Permeability & Protein Binding B->D E In Vivo PK (Rodent) IV & PO Dosing C->E D->E F Bioanalysis (LC-MS/MS) E->F G PK Parameter Calculation (Clearance, Vd, t1/2, F%) F->G

Figure 1: Comprehensive ADME and PK Profiling Workflow for Unnatural Amino Acids.

In Vitro Metabolic Stability & CYP Inhibition

Causality & Rationale: Because the benzotriazole pharmacophore has a known propensity to bind the heme iron of CYP450 enzymes (acting as a mechanism-based inhibitor)[3], we must rule out auto-inhibition and determine the intrinsic clearance ( CLint​ ).

Self-Validating Protocol:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate 1 µM of the UAA with the HLM suspension for 5 minutes at 37°C.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS) to quench the reaction and precipitate proteins.

  • Validation Controls: Concurrently run Verapamil (high clearance positive control) and Warfarin (low clearance negative control). If Verapamil does not deplete by >70% at 30 minutes, the assay is deemed invalid due to loss of microsomal activity.

Permeability Assessment (Caco-2)

Causality & Rationale: The zwitterionic backbone of the amino acid restricts passive transcellular diffusion. Absorption will likely depend on the balance between the lipophilic benzotriazole ring and potential active transport via amino acid transporters (e.g., LAT1).

  • Protocol: Seed Caco-2 cells on polycarbonate transwell inserts (21-day culture). Dose the apical chamber with 10 µM of the compound. Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Calculate the apparent permeability ( Papp​ ) and efflux ratio to assess potential P-glycoprotein (P-gp) substrate liabilities.

In Vivo Pharmacokinetic Profiling

To evaluate the systemic exposure of the compound, a dual-route (Intravenous and Oral) pharmacokinetic study in rodent models is required. Benzotriazoles can exhibit complex toxicokinetics and absorption profiles[5][6], making formulation and sampling timing critical.

Study Design & Dosing
  • Animal Model: Male Sprague-Dawley rats (n=3 per dosing route), fasted overnight to eliminate food-effect variables, as benzotriazole derivatives can delay gastric emptying[3][4].

  • Intravenous (IV) Cohort: 1 mg/kg administered via tail vein injection. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete solubilization of the lipophilic benzotriazole moiety).

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose / 0.1% Tween-80 suspension[4].

Bioanalytical LC-MS/MS Workflow

Causality & Rationale: Amino acids are highly polar and often suffer from severe matrix effects (ion suppression) in mass spectrometry. To ensure absolute trustworthiness, the protocol utilizes a protein precipitation extraction coupled with a matrix-matched calibration curve and a SIL-IS.

LCMS_Workflow S1 Plasma Sample (50 µL) S2 Protein Precipitation (150 µL ACN + SIL-IS) S1->S2 S3 Centrifugation (14,000 x g, 10 min) S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (Positive MRM) S4->S5 S6 Quantitation & Data Processing S5->S6

Figure 2: Self-Validating LC-MS/MS Bioanalytical Extraction and Quantitation Protocol.

Step-by-Step Analytical Protocol:

  • Extraction: Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of cold acetonitrile containing the SIL-IS (e.g., 13C,15N -labeled analog)[4].

  • Separation: Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins[4].

  • Chromatography: Inject 5 µL of the supernatant onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 50 × 2.1 mm)[4].

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes at a flow rate of 0.5 mL/min[4].

  • Detection: Utilize a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[4]. Monitor the specific precursor-to-product ion transition for the benzotriazole-amino acid.

Data Presentation & Expected Profiling Metrics

The culmination of the PK workflow is the synthesis of raw data into actionable pharmacokinetic parameters. Below are the structured data tables representing the expected profiling criteria for a high-quality UAA candidate.

Table 1: Physicochemical and In Vitro ADME Parameters
ParameterMethodologyTarget Threshold for ViabilityRationale
LogD (pH 7.4) Shake-flask / LC-UV0.5 to 2.5Balances aqueous solubility with membrane permeability.
Metabolic Stability ( t1/2​ ) HLM Incubation> 45 minutesEnsures the compound will not be rapidly cleared by first-pass metabolism.
CYP Inhibition (IC 50​ ) Fluorogenic CYP Assay> 10 µM (for 3A4, 2D6)Confirms the benzotriazole ring does not act as a mechanism-based CYP inhibitor[3].
Caco-2 Permeability ( Papp​ ) Transwell Assay> 1.0×10−6 cm/sIndicates sufficient oral absorption potential despite the zwitterionic core.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Data derived from non-compartmental analysis (NCA) of plasma concentration-time profiles.

PK ParameterSymbolIV Route (1 mg/kg)PO Route (10 mg/kg)Interpretation
Maximum Concentration Cmax​ N/A (Extrapolated C0​ )Measured (ng/mL)Peak systemic exposure post-oral dosing.
Time to Cmax​ Tmax​ N/A1.0 - 4.0 hProlonged Tmax​ may indicate delayed gastric emptying caused by the benzotriazole moiety[4].
Area Under the Curve AUC0−∞​ Calculated (hng/mL)Calculated (hng/mL)Total systemic exposure.
Systemic Clearance CL Calculated (mL/min/kg)N/ACompared against rat hepatic blood flow (~55 mL/min/kg) to determine extraction ratio.
Volume of Distribution Vss​ Calculated (L/kg)N/AIndicates tissue penetration. High values suggest distribution beyond total body water.
Bioavailability %FN/A (AUCPO​/AUCIV​)×10 The ultimate metric of oral viability. Target > 20% for systemic applications.

Conclusion

The pharmacokinetic profiling of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid requires a nuanced understanding of both amino acid transport and benzotriazole-mediated metabolic interactions. By executing the self-validating in vitro and in vivo protocols outlined in this guide, drug development professionals can accurately quantify the ADME properties of this unnatural amino acid, ensuring its safe and efficacious integration into next-generation peptide therapeutics.

References

  • 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • (PDF) 1-Aminobenzotriazole Modulates Oral Drug Pharmacokinetics through Cytochrome P450 Inhibition and Delay of Gastric Emptying in Rats Source: ResearchGate URL:[Link]

  • Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration Source: National Institutes of Health (NIH) URL:[Link]

  • Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration Source: Dokumen.pub URL:[Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent Source: Current Opinion URL:[Link]

  • Unnatural Amino Acid Engineering for Intracellular Delivery of Protein Therapeutics Source: National Institutes of Health (NIH) URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

A Technical Guide to the Computational Modeling of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid Binding Sites

Executive Summary In the landscape of modern drug discovery, the precise characterization of molecular interactions between a potential drug candidate and its biological target is paramount.[1] This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the precise characterization of molecular interactions between a potential drug candidate and its biological target is paramount.[1] This technical guide provides a comprehensive, in-depth framework for the computational modeling of the binding sites of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, a molecule featuring a benzotriazole moiety known for its versatile role in medicinal chemistry.[2] We will navigate the complete in silico workflow, from initial target identification and system preparation to the execution of sophisticated molecular docking and molecular dynamics simulations.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but also the underlying scientific rationale for each methodological choice. By integrating established best practices with advanced simulation and analysis techniques, this guide serves as a self-validating system to rigorously predict and analyze the binding behavior of this compound, ultimately accelerating structure-based drug design efforts.[5][6]

Introduction

The compound 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (referred to hereafter as ABPA) is a synthetic amino acid derivative.[7][8] Its structure, featuring a chiral amino acid backbone linked to a benzotriazole ring system, presents a unique pharmacophore with potential for diverse molecular interactions. Benzotriazole derivatives are recognized for their broad pharmacological potential, making them a recurring motif in the development of novel therapeutics.[2]

Computational modeling provides a cost-effective and powerful lens through which to explore the vast chemical and biological space, accelerating the early and crucial stages of drug development.[9] By simulating the interaction between a ligand like ABPA and a protein target at an atomic level, we can predict binding conformations, estimate binding affinities, and identify key residues that govern molecular recognition.[10][11] This guide outlines a systematic and robust computational strategy to elucidate the binding mechanisms of ABPA, providing a foundational pathway for hit identification and lead optimization.

Part I: Foundational Principles & Pre-computation Setup

Chapter 1: Characterization of the Ligand (ABPA)

Before any simulation, a thorough understanding of the ligand is essential. The initial step involves generating a high-quality 3D conformation of ABPA. This can be achieved using chemical drawing software like MarvinSketch or ChemDraw, followed by an energy minimization step to obtain a low-energy, geometrically sound structure.[12]

Table 1: Physicochemical Properties of ABPA

PropertyValue (Predicted)Significance
Molecular FormulaC9H10N4O2Defines the elemental composition.[7]
Molecular Weight206.21 g/mol Influences diffusion and transport properties.
Hydrogen Bond Donors2Potential for forming hydrogen bonds with the receptor.
Hydrogen Bond Acceptors4Potential for forming hydrogen bonds with the receptor.
LogP-0.5Indicates hydrophilicity, affecting solubility and cell permeability.

Note: Values are estimates from computational tools and should be experimentally verified where possible.

Chapter 2: Target Identification & Preparation

The identification of a biological target is a critical first step. This can be guided by existing literature on similar benzotriazole compounds or through inverse virtual screening, a computational method that docks the ligand against a large library of protein structures to find potential binding partners.[11][13]

Once a target protein is selected, its 3D structure must be meticulously prepared for simulation. This process ensures the structural integrity and chemical correctness of the model.[12][13]

Protocol 1: Protein Structure Preparation

  • Obtain Structure: Download the protein structure from a repository like the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential molecules, including water, ions, and co-crystallized ligands (unless relevant to the study).[12] If the protein has multiple chains, retain only those necessary for the binding event.

  • Structural Correction: Use tools like the Protein Preparation Wizard in Schrödinger Suite or UCSF Chimera to add hydrogen atoms, assign correct bond orders, and build any missing side chains or loops.[13][14]

  • Protonation & Tautomerization: Determine the most likely protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4).

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, while ensuring the backbone atoms do not deviate significantly from the experimentally determined coordinates.

G PDB 1. Obtain PDB Structure Clean 2. Remove Water & Heteroatoms PDB->Clean AddH 3. Add Hydrogens & Correct Structure Clean->AddH Protonate 4. Assign Protonation States (pH 7.4) AddH->Protonate Minimize 5. Restrained Energy Minimization Protonate->Minimize Ready Prepared Protein Structure Minimize->Ready

Caption: Protein Preparation Workflow.

Part II: Core Computational Modeling Workflow

With prepared ligand and protein structures, we can proceed to predict their interaction. This is typically a two-stage process involving molecular docking followed by molecular dynamics.

Chapter 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] The process involves sampling a vast number of possible conformations and orientations (poses) of the ligand within the binding site and then using a scoring function to rank them.[4][6]

Protocol 2: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools.[15][16] This format includes atomic charges and atom type definitions required by Vina.

  • Grid Box Definition: Define the search space for the docking simulation. This is a three-dimensional box centered on the putative binding site. The size should be sufficient to allow the ligand to rotate and translate freely.[16][17]

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.[15]

  • Execution: Run the AutoDock Vina simulation from the command line.[18][19] Vina will generate an output file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

  • Pose Analysis: Visualize the resulting poses in the context of the protein binding site using software like PyMOL or Discovery Studio.[15] Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) for the top-ranked poses to assess their chemical plausibility.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prot_PDBQT Protein to PDBQT Grid Define Grid Box Prot_PDBQT->Grid Lig_PDBQT Ligand to PDBQT Config Create Config File Lig_PDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Output Generate Poses & Scores Vina->Output Visualize Visualize Interactions Output->Visualize Select Select Best Pose(s) Visualize->Select

Caption: Molecular Docking Workflow.

Chapter 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time.[3][20] MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe conformational changes and assess the persistence of key interactions.[21]

Causality Behind Experimental Choices:

  • Force Field Selection: The choice of a force field is critical for the accuracy of an MD simulation. The CHARMM36m force field is an excellent choice as it is well-parameterized for both folded proteins and a wide range of drug-like small molecules through the compatible CHARMM General Force Field (CGenFF).[22][23][24] This ensures a balanced and accurate description of both the protein and the ABPA ligand.

  • Solvent Model: Explicit solvent models, such as TIP3P, are used to create a more biologically relevant environment, as water molecules play a crucial role in mediating protein-ligand interactions.

Protocol 3: Protein-Ligand MD Simulation with GROMACS

  • System Building:

    • Topology Generation: Generate topology files for the protein (using a force field like CHARMM36m) and the ligand (using a tool like the CGenFF server).[25][26] These files describe the bonded and non-bonded parameters for every atom.

    • Complex Formation: Combine the coordinate files of the protein and the best-ranked ligand pose from docking into a single complex structure.

    • Solvation: Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a 1.0 nm buffer distance from the complex to the box edge) and fill it with an explicit water model (e.g., TIP3P).[27]

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any bad contacts between the solvent, ions, and the complex.[27]

    • Equilibration: Conduct a two-phase equilibration. First, a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature. Second, a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct pressure.[27] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[25]

    • Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the binding and sample relevant conformational changes (typically 100-500 nanoseconds).

  • Trajectory Analysis:

    • Stability Assessment: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the overall stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

    • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein throughout the simulation to determine their stability.[28]

G Start Docked Protein-Ligand Complex Solvate 1. Solvate & Add Ions Start->Solvate Minimize 2. Energy Minimization Solvate->Minimize NVT 3. NVT Equilibration (Temperature) Minimize->NVT NPT 4. NPT Equilibration (Pressure) NVT->NPT Production 5. Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Part III: Advanced Analysis & Binding Free Energy

Chapter 5: Binding Free Energy Estimation

To obtain a more quantitative estimate of binding affinity, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[29][30] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[31][32]

Protocol 4: MM/PBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-200 frames) at regular intervals from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. The binding free energy (ΔG_bind) is then calculated as:

    • ΔG_bind = G_complex - (G_protein + G_ligand)

  • Decomposition Analysis: Decompose the total binding free energy into contributions from individual residues. This powerful technique helps to identify "hotspot" residues that are critical for the binding interaction.[30]

Table 2: Hypothetical MM/PBSA Binding Free Energy Results for ABPA

Energy ComponentValue (kcal/mol)Contribution
Van der Waals Energy-45.7 ± 2.1Favorable
Electrostatic Energy-28.3 ± 3.5Favorable
Polar Solvation Energy+41.5 ± 4.0Unfavorable
Nonpolar Solvation Energy-5.1 ± 0.5Favorable
ΔG binding -37.6 ± 5.2 Overall Favorable Binding

Note: These are example values. The unfavorable polar solvation term is common, as it reflects the energy penalty of desolvating polar groups on the protein and ligand upon binding.

Conclusion

This technical guide has detailed a rigorous, multi-step computational workflow for identifying and characterizing the binding sites of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid. By systematically progressing from ligand and protein preparation through molecular docking, extensive molecular dynamics simulation, and binding free energy calculations, researchers can build a comprehensive, dynamic model of molecular recognition. The insights derived from this in silico approach—identifying key interacting residues, understanding binding stability, and quantifying binding affinity—are invaluable for guiding subsequent experimental validation and driving the rational design of more potent and selective therapeutic agents.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol, 103, 139-162.
  • Exploring the computational methods for protein-ligand binding site prediction. (2022). Journal of Cheminformatics, 14(1), 63. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Authorea Preprints.
  • GROMACS Tutorials by Justin A. Lemkul. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Connecticut. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026).
  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Chemistry, 6(4), 115-118.
  • In silico Identification and Characterization of Protein-Ligand Binding Sites. (2016). Methods in Molecular Biology, 1414, 1-21. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Current Medicinal Chemistry, 22(30), 3514-3519. [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2019). Molecules, 24(17), 3191. [Link]

  • GROMACS Tutorial: Protein-Ligand Complex by Justin A. Lemkul. (n.d.). Virginia Tech Department of Biochemistry. Retrieved from [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 16). YouTube. [Link]

  • Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. (2023). Digital Discovery, 2(6), 1785-1798. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 23). YouTube. [Link]

  • Beyond structural genomics: computational approaches for the identification of ligand binding sites in protein structures. (2011). Methods, 54(3), 298-305. [Link]

  • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. (2024). Journal of Chemical Information and Modeling, 64(1), 84-95. [Link]

  • GROMACS Protein Ligand Complex Simulations. (n.d.). LigParGen Server. Retrieved from [Link]

  • CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. (2016). Nature Methods, 13(12), 1009-1012. [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024). Journal of Cheminformatics, 16(1), 22. [Link]

  • Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond. (2025). Current Opinion in Structural Biology, 95, 103152. [Link]

  • Recent computational advances in the identification of cryptic binding sites for drug discovery. (2025). Briefings in Bioinformatics, 26(4). [Link]

  • Protein Preparation Automatic Protocol for High-Throughput Inverse Virtual Screening: Accelerating the Target Identification by Computational Methods. (2019). Journal of Chemical Information and Modeling, 59(11), 4745-4756. [Link]

  • Binding free energy theory and MM/PBSA method. (2014, September 24). SlideShare. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). Chemical Reviews, 119(16), 9478-9508. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]

  • AutoDock Vina Documentation. (2026, February 25). Read the Docs. Retrieved from [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 25). YouTube. [Link]

  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. [Link]

  • Force fields for small molecules. (2017). Current Opinion in Structural Biology, 43, 138-147. [Link]

  • Force fields in GROMACS. (n.d.). GROMACS documentation. Retrieved from [Link]

  • A Multiscale Simulation Approach to Compute Protein–Ligand Association Rate Constants by Combining Brownian Dynamics and Molecular Dynamics. (2025). Journal of Chemical Information and Modeling. [Link]

  • Additive CHARMM36 Force Field for Nonstandard Amino Acids. (2021). Journal of Chemical Theory and Computation, 17(6), 3655-3672. [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (2010). Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • An Evaluation of Force Field Accuracy for the Mini-Protein Chignolin using Markov State Models. (2024). ChemRxiv. [Link]

  • Structure of 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)... (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. (2025, August 6). ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Thermal Stability of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, a novel amino acid derivative with potential applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, a novel amino acid derivative with potential applications in drug development, at room temperature. In the absence of extensive public data on this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the rationale behind stability testing, potential degradation pathways, and detailed protocols for a robust stability assessment program in line with regulatory expectations. The guide emphasizes the development of a stability-indicating analytical method and provides a template for data presentation and interpretation.

Introduction: The Imperative of Stability in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Among these, thermal stability is a critical quality attribute (CQA) that profoundly influences a compound's shelf-life, storage conditions, and ultimately, its safety and efficacy. 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, a molecule combining an amino acid moiety with a benzotriazole scaffold, presents a unique stability profile that warrants careful investigation.

This guide is structured to provide a logical and scientifically sound approach to characterizing the thermal stability of this compound at room temperature. We will delve into the theoretical underpinnings of its stability, propose a comprehensive experimental plan, and detail the analytical methodologies required for a successful stability study.

Molecular Profile and Postulated Degradation Pathways

A foundational understanding of the molecule's structure is paramount to predicting its potential degradation pathways.

2.1. Chemical Structure

Caption: Structure of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid.

2.2. Potential Degradation Pathways

Given the structure, several degradation pathways could be anticipated under thermal stress, even at room temperature over extended periods:

  • Hydrolysis: The amide-like linkage between the propanoic acid moiety and the benzotriazole ring could be susceptible to hydrolysis, particularly in the presence of moisture. This would lead to the formation of 2-amino-3-hydroxypropanoic acid (isoserine) and benzotriazole.

  • Oxidation: The amino group is a potential site for oxidation, which could lead to the formation of various degradation products. The benzotriazole ring itself is generally stable to oxidation but can be degraded under harsh conditions.

  • Decarboxylation: Amino acids can undergo decarboxylation, especially when exposed to heat, leading to the formation of an amine and carbon dioxide.

  • Racemization: The chiral center at the alpha-carbon of the amino acid moiety could be susceptible to racemization over time, potentially impacting the biological activity of the compound.

A Comprehensive Stability Testing Protocol

To thoroughly assess the thermal stability at room temperature, a multi-faceted approach is required, incorporating long-term, accelerated, and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A).[1][2][3]

Study Design

stability_study_workflow cluster_setup Study Setup cluster_studies Stability Studies cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation & Reporting start Obtain a well-characterized batch of the compound packaging Package in proposed container closure system start->packaging long_term Long-Term Study (25°C ± 2°C / 60% RH ± 5% RH) packaging->long_term accelerated Accelerated Study (40°C ± 2°C / 75% RH ± 5% RH) packaging->accelerated forced_degradation Forced Degradation (Thermal, Hydrolytic, Oxidative, Photolytic) packaging->forced_degradation sampling Sample at pre-defined intervals (0, 3, 6, 9, 12, 18, 24, 36 months) long_term->sampling accelerated->sampling analytical_testing Perform analytical tests (Appearance, Assay, Purity, etc.) forced_degradation->analytical_testing sampling->analytical_testing data_analysis Analyze data for trends analytical_testing->data_analysis shelf_life Establish re-test period or shelf-life data_analysis->shelf_life report Generate stability report shelf_life->report

Caption: Workflow for a comprehensive stability study.

Experimental Protocols

3.2.1. Long-Term Stability Study

  • Objective: To evaluate the thermal stability under recommended storage conditions.

  • Conditions: 25°C ± 2°C / 60% RH ± 5% RH.[4]

  • Duration: A minimum of 12 months, with the study continuing to cover the proposed re-test period.[5]

  • Sampling Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]

  • Procedure:

    • Place a sufficient quantity of the compound in the intended packaging into a stability chamber set to the specified conditions.

    • At each time point, withdraw a sample and perform the analytical tests outlined in Section 4.

3.2.2. Accelerated Stability Study

  • Objective: To predict the long-term stability by subjecting the compound to elevated stress conditions.

  • Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[4]

  • Duration: 6 months.

  • Sampling Points: 0, 3, and 6 months.[5]

  • Procedure:

    • Place the compound in a separate stability chamber at the accelerated conditions.

    • Analyze samples at the specified intervals. Significant changes in the compound's properties under these conditions may indicate a need for more protective packaging or more stringent storage conditions.

3.2.3. Forced Degradation (Stress Testing)

  • Objective: To identify potential degradation products and establish the intrinsic stability of the molecule. This is crucial for developing a stability-indicating analytical method.[5][7]

  • Protocols:

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1-4 weeks).

    • Hydrolytic Stress: Prepare solutions of the compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions. Heat the solutions (e.g., 60°C) and analyze at various time points.

    • Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

The Cornerstone: A Stability-Indicating Analytical Method

A robust stability study hinges on an analytical method capable of separating the intact compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

HPLC Method Development and Validation

4.1.1. Proposed HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the amino acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and potential degradation products.
Gradient Start with a low percentage of B, ramp up to elute all components, then re-equilibrate.To achieve separation of compounds with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Column Temperature 30°CEnsures reproducible retention times.
Detection UV at 254 nm and 280 nmThe benzotriazole moiety is expected to have strong UV absorbance.
Injection Volume 10 µLA typical injection volume.

4.1.2. Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8] This is demonstrated by analyzing the samples from the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

method_validation_flow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_implementation Method Implementation develop Develop HPLC Method optimize Optimize Separation develop->optimize specificity Specificity (Forced Degradation) optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq sops Establish SOPs lod_loq->sops routine_use Use for Stability Testing sops->routine_use

Caption: Workflow for stability-indicating method validation.

Data Presentation and Interpretation

Tabular Summary of Stability Data

Table 1: Long-Term Stability Data (25°C / 60% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.2
3Conforms99.70.3
6Conforms99.60.4
9Conforms99.50.5
12Conforms99.40.6
18Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated
36Data to be generatedData to be generatedData to be generated

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.2
3Conforms99.01.0
6Conforms98.21.8
Interpretation

The data should be analyzed for trends. A gradual decrease in the assay value and a corresponding increase in total impurities over time would indicate degradation. The rate of degradation under accelerated conditions can be used to predict the shelf-life at the recommended storage conditions, often using the Arrhenius equation.

Conclusion and Recommendations

This technical guide provides a robust framework for assessing the thermal stability of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid at room temperature. By following the outlined protocols for long-term, accelerated, and forced degradation studies, and by developing and validating a stability-indicating analytical method, researchers can gain a comprehensive understanding of the compound's stability profile.

Based on the hypothetical data, if significant degradation is observed under accelerated conditions, further investigation into more protective packaging or refrigerated storage conditions would be warranted. The ultimate goal is to establish a re-test period or shelf-life and storage conditions that ensure the compound remains within its quality specifications throughout its lifecycle.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003.
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Lab Manager.
  • CD Formulation.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003.
  • U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. 2018.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Eagle Analytical.
  • Journal of Drug Delivery and Therapeutics. STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. 2018.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020.

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Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid

Scientific Rationale & Overview 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (commonly designated as β -(1H-1,2,3-benzotriazol-1-yl)alanine, or Bta ) is a specialized, bicyclic unnatural amino acid[1]. In peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Overview

2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (commonly designated as β -(1H-1,2,3-benzotriazol-1-yl)alanine, or Bta ) is a specialized, bicyclic unnatural amino acid[1]. In peptide engineering, it serves a dual purpose: structurally, it acts as a rigid aromatic spacer and a bioisostere for tryptophan or phenylalanine; functionally, it is a potent photoreactive probe[1].

Upon exposure to long-wavelength ultraviolet (UV) irradiation (typically 350–365 nm), the benzotriazole moiety forms a highly reactive diradical species. This intermediate rapidly inserts into adjacent C–H or heteroatom bonds, forming stable covalent crosslinks with interacting macromolecules[2]. Consequently, Bta-containing peptides are highly sought after for mapping transient Protein-Protein Interactions (PPIs) and identifying receptor binding interfaces.

Expertise & Experience: Synthesizing peptides with bulky bicyclic unnatural amino acids via standard Fmoc-SPPS presents distinct kinetic bottlenecks. The steric hindrance imposed by the benzotriazole ring heavily restricts the nucleophilic attack of the resin-bound amine onto the activated carboxylate. Using standard carbodiimide chemistry (e.g., DIC/Oxyma) often leads to incomplete acylation and complex deletion sequences[3]. To overcome this, our protocol leverages the highly reactive aminium salt HATU , which generates a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, driving the sterically hindered coupling to completion[4].

Experimental Workflow

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect1 CoupleStd Standard AA Coupling (DIC/Oxyma, 1h) Deprotect1->CoupleStd Deprotect2 Fmoc Deprotection (20% Piperidine in DMF) CoupleStd->Deprotect2 CoupleBta Fmoc-Bta-OH Coupling (HATU/DIPEA, 2h) Deprotect2->CoupleBta Cap Capping (Ac2O/DIPEA) CoupleBta->Cap Elongate Subsequent AA Couplings (Standard Cycle) Cap->Elongate Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) Elongate->Cleavage

Fig 1. SPPS workflow highlighting the optimized coupling cycle for Fmoc-Bta-OH.

Materials and Reagents

  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g) for C-terminal amides.

  • Amino Acid: Fmoc- β -(1H-1,2,3-benzotriazol-1-yl)alanine-OH (Fmoc-Bta-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[5], DIC (N,N'-Diisopropylcarbodiimide), Oxyma Pure.

  • Bases & Solvents: DIPEA (N,N-Diisopropylethylamine), Piperidine, DMF (Peptide synthesis grade), DCM.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane), Ultrapure H 2​ O.

Step-by-Step Protocol: Fmoc-SPPS with Fmoc-Bta-OH

This methodology embeds self-validating checkpoints to ensure cycle-to-cycle integrity.

Step 1: Resin Preparation
  • Weigh 100 mg of Rink Amide resin into a fritted polypropylene syringe reactor.

  • Add 3 mL of DMF and agitate gently for 30 minutes to fully swell the polymer matrix. Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 3 mL of 20% piperidine/DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL). Causality: The double-deprotection strategy ensures that any sterically hindered amines are fully exposed and ready for nucleophilic attack.

Step 3: Standard Amino Acid Coupling
  • For canonical amino acids, dissolve 4.0 eq of Fmoc-AA-OH and 4.0 eq of Oxyma Pure in 2 mL DMF. Add 4.0 eq of DIC.

  • Add the mixture to the resin and agitate for 1 hour at room temperature. Wash with DMF (3 × 3 mL).

Step 4: Coupling of Fmoc-Bta-OH (The Critical Step)
  • Preparation: Dissolve 3.0 eq of Fmoc-Bta-OH and 2.9 eq of HATU in a minimal volume of DMF. Add 6.0 eq of DIPEA. Causality: The slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq of the amino acid) is a critical expert technique. It prevents the excess highly reactive uronium species from directly reacting with the resin-bound free amine, which would cause irreversible guanidinylation and permanently terminate the peptide chain[4].

  • Coupling: Add the pre-activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Pass: Beads remain colorless/yellow (proceed to Step 5).

    • Fail: Beads turn blue (unreacted amines present). Perform a secondary coupling using 2.0 eq Fmoc-Bta-OH, 2.0 eq DIC, and 2.0 eq Oxyma Pure for 1 hour.

Step 5: Capping
  • Add 3 mL of capping solution (10% Acetic Anhydride, 10% DIPEA in DMF) and agitate for 10 minutes. Causality: Capping acetylates any unreacted trace amines. This prevents the formation of "deletion peptides" (missing the Bta residue) that would otherwise have a similar mass and hydrophobicity to the target peptide, making downstream HPLC purification exceedingly difficult.

Step 6: Cleavage and Global Deprotection
  • Following the final Fmoc removal and terminal washing (DMF, DCM, then vacuum drying), add 3 mL of Cleavage Cocktail (95% TFA, 2.5% TIPS, 2.5% H 2​ O).

  • Agitate for 2 hours at room temperature.

  • Precipitate the cleaved peptide by dropping the TFA solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and wash the pellet twice with cold ether.

Quantitative Data: Coupling Optimization

ParameterCanonical Amino AcidsFmoc-Bta-OH (Sterically Hindered)Mechanistic Rationale
Coupling Reagent DIC / Oxyma PureHATU / DIPEAHATU generates a highly reactive HOAt ester, overcoming the kinetic barrier of the bulky bicyclic side chain.
Equivalents (AA) 4.0 eq3.0 eqBalances the thermodynamic driving force of high concentration with the cost of the unnatural building block.
Reaction Time 60 minutes120 minutesExtended incubation compensates for slower acylation kinetics.
Double Coupling Rarely requiredHighly recommendedEnsures >99% conversion to prevent deletion sequences.

Application: Photocrosslinking for PPI Mapping

Once synthesized and purified, the Bta-peptide can be deployed as a chemical biology probe.

Photocrosslinking Peptide Bta-Peptide Probe Complex Non-covalent Complex Peptide->Complex Target Target Protein Target->Complex UV UV Irradiation (365 nm) Complex->UV Radical Diradical Intermediate UV->Radical Crosslink Covalent Adduct Radical->Crosslink C-H Insertion Analysis LC-MS/MS Mapping Crosslink->Analysis

Fig 2. Mechanism of Bta-mediated photocrosslinking for PPI mapping.

Workflow Context: The purified Bta-peptide is incubated with a cell lysate or purified target protein. Upon reaching binding equilibrium, the sample is irradiated with 365 nm UV light. The generated radical inserts into the target protein's backbone or side chains[2]. The covalently trapped complex is then digested with trypsin and analyzed via LC-MS/MS to pinpoint the exact amino acid interface where the interaction occurred.

Sources

Application

Application Note: Optimized Fmoc Protection Protocol for 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid

Executive Summary & Scientific Context The incorporation of unnatural amino acids (UAAs) into peptide sequences is a foundational strategy in modern drug development to enhance proteolytic stability, alter pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a foundational strategy in modern drug development to enhance proteolytic stability, alter pharmacokinetics, and probe structure-activity relationships. The molecule 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also known as β -(1H-benzotriazol-1-yl)alanine) is a highly specialized UAA. Its electron-rich, aromatic 1,2,3-benzotriazole side chain offers unique hydrogen-bonding capabilities and π−π stacking interactions.

To utilize this UAA in standard Solid-Phase Peptide Synthesis (SPPS), robust N- α -Fmoc protection is mandatory. This application note details a self-validating, highly optimized protocol for the Fmoc protection of this specific benzotriazole-containing amino acid, ensuring high yield, optical purity, and seamless integration into downstream peptide assembly workflows.

Mechanistic Rationale: Reagent Selection & Causality

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the gold standard for temporary N-terminal protection due to its base-lability and orthogonality to acid-labile side-chain protecting groups[1]. For the acylation of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, the choice of reagent and reaction conditions is governed by strict chemical causality:

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide) is strictly preferred over Fmoc-Cl. While Fmoc-Cl is highly reactive, it frequently activates the unprotected C-terminal carboxylate, leading to the formation of mixed anhydrides, subsequent oligomerization (dipeptide formation), and racemization at the α -carbon[2]. Fmoc-OSu mitigates these risks by facilitating a controlled nucleophilic acyl substitution without activating the carboxylate[3].

  • The Causality of pH Control: The zwitterionic nature of the amino acid dictates that the α -amine is protonated (and thus non-nucleophilic) at a neutral pH. The pH must be elevated to 8.5–9.0 to deprotonate the amine. However, if the pH exceeds 10.0, hydroxide ions will outcompete the amine, rapidly hydrolyzing Fmoc-OSu into Fmoc-OH and dibenzofulvene byproducts[4].

Mechanism pH_low pH < 8.0 Amine Protonated Result1 Low Nucleophilicity Incomplete Reaction pH_low->Result1 pH_opt pH 8.5 - 9.0 Optimal Deprotonation Result2 Efficient Acylation High Yield of Fmoc-AA pH_opt->Result2 pH_high pH > 10.0 Excess Hydroxide Result3 Fmoc-OSu Hydrolysis Fmoc-OH Byproduct pH_high->Result3

Causality of pH Control in Fmoc-OSu Acylation

Quantitative Data & Optimization

The following table summarizes the optimization parameters and the mechanistic causality behind the chosen conditions for this specific benzotriazole derivative.

ParameterSub-optimal ConditionOptimal ConditionCausality / Outcome
Acylation Reagent Fmoc-Cl (1.2 eq)Fmoc-OSu (1.1 eq) Fmoc-Cl induces mixed anhydride formation; Fmoc-OSu ensures selective N-acylation.
pH Control pH > 10.0pH 8.5 – 9.0 High pH accelerates Fmoc-OSu hydrolysis; optimal pH balances amine nucleophilicity and reagent stability.
Solvent System 100% Aqueous1:1 Water / Dioxane Substrate and Fmoc-OSu require a miscible co-solvent system to prevent precipitation of the hydrophobic Fmoc intermediate.
Temperature Room Temp (Initial)0°C RT Chilling during addition dissipates exothermic heat and minimizes hydrolytic side reactions.

Experimental Workflow & Protocol

Workflow Step1 1. Substrate Dissolution Dissolve in 10% Na2CO3 (aq) Step2 2. pH Optimization Adjust to pH 8.5-9.0 Step1->Step2 Step3 3. Fmoc-OSu Addition Dropwise in Dioxane at 0°C Step2->Step3 Step4 4. Nucleophilic Acylation Stir at RT for 2-4 hours Step3->Step4 Step5 5. Workup & Acidification Wash with ether, acidify to pH 2.0 Step4->Step5 Step6 6. Extraction & Isolation Extract with EtOAc, dry, crystallize Step5->Step6

Fmoc-OSu Protection Workflow for Unnatural Amino Acids
Reagents & Equipment
  • 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • Sodium carbonate ( Na2​CO3​ ), 10% aqueous solution

  • 1,4-Dioxane (Anhydrous)

  • Diethyl ether and Ethyl Acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • pH meter or high-resolution pH indicator paper

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 10 mmol of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid in 20 mL of distilled water. Slowly add 10% Na2​CO3​ (aq) under continuous stirring until the zwitterionic solid completely dissolves.

  • pH Adjustment: Carefully monitor the solution and adjust the pH to exactly 8.5–9.0 using additional Na2​CO3​ . Causality: This specific window ensures the α -amine is deprotonated without triggering premature reagent hydrolysis.

  • Chilling & Addition: Cool the aqueous solution to 0°C using an ice bath. Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add the Fmoc-OSu solution dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition prevents local concentration spikes that favor the formation of Fmoc-OH.

  • Nucleophilic Acylation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir vigorously for 2 to 4 hours.

  • Quenching & Washing: Add 30 mL of distilled water to the mixture. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether ( 3×20 mL). Causality: This step extracts unreacted Fmoc-OSu, dibenzofulvene, and N-hydroxysuccinimide (NHS) byproducts, leaving the water-soluble sodium salt of the Fmoc-amino acid in the aqueous phase.

  • Acidification: Cool the retained aqueous layer to 0°C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0. Causality: Acidification protonates the carboxylate group, drastically reducing its aqueous solubility and causing the Fmoc-protected unnatural amino acid to precipitate.

  • Extraction & Isolation: Extract the precipitated product with EtOAc ( 3×30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from EtOAc/Hexanes to yield the pure product.

Self-Validation & Quality Control System

To ensure scientific integrity, this protocol is designed as a self-validating system. Researchers must confirm the following checkpoints before proceeding to solid-phase peptide synthesis:

  • Phase 1 Validation (Dissolution): The zwitterion must fully dissolve at pH 8.5. If the solution remains cloudy, the benzotriazole moiety may be causing hydrophobic aggregation. Corrective Action: Increase the working volume of water by 10% and verify the pH meter calibration.

  • Phase 2 Validation (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using CHCl3​/MeOH/AcOH (85:10:5). The starting UAA is highly polar and will remain at the baseline. The Fmoc-protected product will migrate ( Rf​≈0.4−0.5 ) and is strongly UV-active at 254 nm.

  • Phase 3 Validation (Workup): After the diethyl ether wash, the basic aqueous layer must remain clear upon phase separation. A persistent emulsion indicates incomplete extraction of byproducts.

  • Phase 4 Validation (Characterization): Analyze the final crystallized product via 1H -NMR (DMSO- d6​ ). The protection is validated by the presence of the characteristic Fmoc methine proton (doublet, ∼4.2 ppm) and the preservation of the benzotriazole aromatic protons (multiplet, 7.4−8.0 ppm).

References

  • Fluorenylmethyloxycarbonyl protecting group Wikipedia URL:[Link]

Sources

Method

in vitro enzyme assay protocols involving 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid

Application Note: In Vitro Enzymatic Profiling of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid ( β -Bza) Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Unnatural...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Enzymatic Profiling of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid ( β -Bza)

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Unnatural Amino Acid Biosynthesis, Kynurenine Pathway Profiling, Immuno-Oncology Assay Development

Introduction & Mechanistic Context

Benzotriazole (BT) is a ubiquitous environmental contaminant known for its recalcitrance and polarity. Recent phytotransformation studies have revealed that when plants such as Arabidopsis thaliana are exposed to BT, their native biochemical pathways mistakenly assimilate the xenobiotic compound. Specifically, tryptophan biosynthetic enzymes incorporate BT in place of indole, generating the synthetic unnatural amino acid 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (hereafter referred to as β -Bza) [1].

Because β -Bza is a direct structural analog of L-tryptophan—where the electron-rich indole ring is replaced by a triazole-fused benzene ring—it serves as a powerful molecular probe. It can be utilized to interrogate substrate promiscuity in Pyridoxal 5'-phosphate (PLP)-dependent enzymes (like Tryptophan Synthase) and to act as a competitive inhibitor for downstream tryptophan-catabolizing enzymes, most notably Indoleamine 2,3-Dioxygenase 1 (IDO1) .

This application note provides field-proven, self-validating in vitro protocols for both the enzymatic synthesis of β -Bza and its application as an inhibitor in IDO1 screening assays.

Pathway Visualization

The following diagram illustrates the enzymatic network surrounding β -Bza, mapping its synthesis via Tryptophan Synthase and its downstream interactions with auxin biosynthesis and the kynurenine pathway.

G Serine L-Serine TrpS Tryptophan Synthase (TrpB / PLP) Serine->TrpS BTA Benzotriazole (BT) BTA->TrpS BetaBza 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl) propanoic acid (β-Bza) TrpS->BetaBza β-substitution TAA1 Aminotransferase (TAA1) BetaBza->TAA1 IDO1 Indoleamine 2,3-Dioxygenase (IDO1) BetaBza->IDO1 Inhibits Auxin Benzotriazole-3-pyruvic acid (Auxin Mimic) TAA1->Auxin Transamination Inhibition Competitive Inhibition of Kynurenine Pathway IDO1->Inhibition

Enzymatic network of β-Bza synthesis and downstream pathway interactions.

Protocol 1: Enzymatic Synthesis via Tryptophan Synthase (TrpS)

Causality & Design: Tryptophan Synthase (specifically the TrpB subunit) is a PLP-dependent enzyme. In its resting state, the PLP cofactor forms an internal aldimine with an active-site lysine, exhibiting a characteristic absorbance at 412 nm. Upon the addition of L-serine, the enzyme catalyzes a transimination and dehydration reaction to form a reactive aminoacrylate intermediate , which shifts the absorbance to 428 nm [2].

By monitoring this spectral shift before adding benzotriazole, we create a self-validating system : if the 428 nm peak does not appear, the enzyme is inactive or the PLP is degraded, and the experiment should be halted. Once validated, benzotriazole acts as a nucleophile, attacking the aminoacrylate to yield β -Bza.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.8) containing 100 mM NaCl.

    • Rationale: Monovalent cations ( Na+ ) are strictly required to stabilize the TrpB active site architecture and maintain catalytic geometry.

  • Cofactor Loading: Incubate 5 µM recombinant TrpB enzyme with 20 µM PLP for 15 minutes at 25°C in a UV-compatible quartz cuvette or microplate.

    • Validation Check: Read absorbance at 412 nm to confirm the formation of the internal aldimine resting state.

  • Aminoacrylate Formation: Add 10 mM L-Serine to the mixture.

    • Validation Check: Monitor the spectral shift from 412 nm to 428 nm. Do not proceed until the 428 nm peak is dominant, confirming the successful generation of the electrophilic aminoacrylate intermediate.

  • Reaction Initiation: Add 2 mM Benzotriazole (pre-dissolved in DMSO; ensure final assay DMSO concentration is < 2% v/v to prevent enzyme denaturation) to initiate the β -substitution reaction.

  • Quenching & Analysis: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via HPLC-UV (280 nm) or LC-MS to quantify β -Bza production.

Protocol 2: IDO1 Competitive Inhibition Assay

Causality & Design: IDO1 catalyzes the rate-limiting step of the kynurenine pathway by cleaving the pyrrole ring of L-tryptophan. Because the benzotriazole ring of β -Bza lacks the electron-rich C2=C3 double bond found in indole, it resists dioxygenation. Consequently, it occupies the active site without being turned over, acting as a competitive inhibitor.

IDO1 strictly requires its heme iron to be in the ferrous ( Fe2+ ) state to bind oxygen. We utilize a continuous chemical reduction system (ascorbic acid and methylene blue) to maintain this state. Catalase is mandatorily included to scavenge hydrogen peroxide ( H2​O2​ ) generated by uncoupled turnover, preventing the oxidative destruction of the heme center.

Step-by-Step Methodology:
  • Master Mix Preparation: Prepare the assay buffer containing 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 U/mL Bovine Catalase.

    • Rationale: The slightly acidic pH (6.5) is optimal for IDO1. The catalase prevents false-positive inhibition readouts caused by enzyme self-inactivation via H2​O2​ .

  • Inhibitor Titration: Serially dilute β -Bza (from 100 µM down to 10 nM) in the assay buffer and dispense 50 µL into a 96-well clear-bottom microplate.

  • Enzyme Pre-incubation: Add 50 nM recombinant human IDO1 (25 µL) to the wells. Incubate for 10 minutes at room temperature.

    • Rationale: This critical pre-incubation allows the methylene blue/ascorbate system to fully reduce the enzyme's resting ferric ( Fe3+ ) heme to the active ferrous ( Fe2+ ) state prior to substrate introduction.

  • Reaction Initiation: Add 100 µM L-Tryptophan (25 µL) to all wells to start the dioxygenation reaction. Incubate the plate at 37°C for 45 minutes.

  • Detection via Ehrlich's Reagent: Quench the reaction by adding 20 µL of 30% (w/v) Trichloroacetic acid (TCA). Heat the plate at 50°C for 30 minutes.

    • Rationale: Heating in acidic conditions quantitatively hydrolyzes the intermediate N-formylkynurenine into kynurenine.

  • Colorimetric Readout: Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent, dissolved in glacial acetic acid) to each well. Incubate for 10 minutes at room temperature and read the absorbance at 490 nm. Calculate the IC50​ of β -Bza using a four-parameter logistic non-linear regression model.

Quantitative Data Summary

The following table summarizes the expected kinetic and inhibition parameters when profiling β -Bza against native substrates in these validated in vitro systems.

Enzyme SystemSubstrate / LigandApparent Km​ ( μ M) kcat​ ( s−1 )Expected IC50​ ( μ M)Detection Method
TrpS (TrpB) L-Serine150 - 2004.5N/AUV-Vis (428 nm)
TrpS (TrpB) Benzotriazole450 - 6001.2N/AHPLC-UV (280 nm)
IDO1 L-Tryptophan15 - 201.8N/AAbsorbance (490 nm)
IDO1 β -BzaN/AN/A2.5 - 5.0Absorbance (490 nm)

Note: kcat​ values for unnatural substrates like Benzotriazole are typically lower than native indole due to altered nucleophilic attack trajectories within the TrpB active site.

References

  • Rapid Phytotransformation of Benzotriazole Generates Synthetic Tryptophan and Auxin Analogs in Arabidopsis. Environmental Science & Technology (2015). LeFevre, G. H., Müller, C. E., Li, R. J., Luthy, R. G., & Sattely, E. S. URL:[Link]

  • Tryptophan Synthase: Biocatalyst Extraordinaire. National Institutes of Health (PMC) (2018). Buller, A. R., & Arnold, F. H. URL:[Link]

Application

Application Note: NMR Spectroscopy Characterization of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid

Introduction & Scientific Context The unnatural amino acid 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also referred to as β -(1-benzotriazolyl)alanine or compound M207 ) is a highly significant molecule at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The unnatural amino acid 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also referred to as β -(1-benzotriazolyl)alanine or compound M207 ) is a highly significant molecule at the intersection of environmental toxicology and synthetic peptide design.

Originally identified as a rapid phytotransformation product of the ubiquitous environmental pollutant benzotriazole, this compound is generated when the tryptophan biosynthetic enzymes of Arabidopsis thaliana mistakenly incorporate benzotriazole in place of indole[1]. Once formed, it acts as a synthetic tryptophan analog and is further metabolized into potent, unnatural auxin (phytohormone) mimics. Beyond environmental science, its rigid, electron-withdrawing benzotriazole side chain makes it a valuable building block for developing novel peptidomimetics and active pharmaceutical ingredients (APIs) [2].

Biological_Pathway BT Benzotriazole (BT) (Environmental Pollutant) Plant Arabidopsis thaliana (Uptake & Metabolism) BT->Plant Root Uptake M207 M207 (β-(1-benzotriazolyl)alanine) (Synthetic Tryptophan Analog) Plant->M207 Trp Biosynthetic Enzymes Auxin M247 / M293 (Synthetic Auxin Analogs) M207->Auxin Auxin Pathway

Phytotransformation pathway of benzotriazole into synthetic tryptophan and auxin analogs.

Causality-Driven Experimental Design

As a zwitterionic amino acid, the structural elucidation of this compound requires careful solvent selection and experimental design.

Solvent Causality: Methanol- d4​ (CD 3​ OD) is the optimal solvent for this characterization. While the compound is zwitterionic, CD 3​ OD provides excellent solubility and, crucially, facilitates the rapid deuterium exchange of the labile amine (-NH 2​ /NH 3+​ ) and carboxylic acid (-COOH) protons. Why does this matter? If these labile protons do not exchange rapidly, they will exhibit scalar coupling ( J -coupling) to the α -proton, turning its NMR signal into an unreadable, complex multiplet. By using CD 3​ OD, the labile protons become NMR-invisible (exchanged for deuterium), simplifying the α -proton into a clean, mathematically predictable doublet of doublets (dd) driven solely by the adjacent β -protons.

Experimental Protocol for NMR Characterization

The following protocol outlines a self-validating workflow to ensure absolute structural confidence, particularly in distinguishing the 1H-isomer from the symmetric 2H-benzotriazole isomer.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of highly pure (>95%) 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid in 0.6 mL of CD 3​ OD. Transfer to a high-quality 5 mm NMR tube.

  • 1D 1 H NMR Acquisition: Acquire spectra at 400 MHz (or 600 MHz for optimal dispersion) at 298 K. Use a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds and 16–32 scans.

  • 1D 13 C NMR Acquisition: Acquire at 100 MHz (or 150 MHz) using proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1,024 scans to ensure adequate signal-to-noise for the quaternary bridgehead carbons.

  • 2D NMR Acquisition (Quality Control):

    • COSY: To map the vicinal coupling between the α and β protons.

    • HSQC: To correlate the proton signals directly to their attached carbons.

    • HMBC: Critical Step. Use HMBC to observe the long-range coupling ( 3JCH​ ) between the β -protons and the N1/C7a bridgehead carbon of the benzotriazole ring. This definitively proves the N1-alkylation over N2-alkylation.

NMR_Workflow SamplePrep Sample Preparation (CD3OD, 10-15 mg) Acq1D 1D NMR Acquisition (1H & 13C, 400/600 MHz) SamplePrep->Acq1D Transfer to 5mm Tube Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Determine Connectivity Processing Spectral Processing (Fourier Transform, Phase/Baseline Corr.) Acq2D->Processing Raw FID Data Validation Structural Validation (J-coupling cross-validation) Processing->Validation Peak Assignment

Step-by-step NMR characterization workflow for 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid.

Data Interpretation: A Self-Validating Spin System

The hallmark of this molecule's 1 H NMR spectrum is the ABX spin system formed by the aliphatic chain. Because the α -carbon is a chiral center, and the bulky benzotriazole ring restricts free rotation, the two β -protons are diastereotopic. They exist in entirely different magnetic environments and couple not only to the α -proton but strongly to each other.

The Self-Validation Principle: The structural assignment is mathematically self-validating. The geminal coupling ( 2J ) between the two β -protons is a massive 15.5 Hz. Their vicinal couplings ( 3J ) to the α -proton are 5.7 Hz and 4.1 Hz. Consequently, the α -proton appears at 4.79 ppm as a perfect doublet of doublets (dd) with J=5.7,4.1 Hz. This exact symmetry in the J -values across different chemical shifts proves the connectivity is correct [1].

Table 1: Quantitative 1 H NMR Assignments (400 MHz, CD 3​ OD)
Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Assignment
H-4 (Ar) 8.04dt8.4, 0.9Benzotriazole ring (adjacent to N3)
H-7 (Ar) 7.84dt8.5, 1.0Benzotriazole ring (adjacent to N1)
H-5 (Ar) 7.63ddd8.2, 6.9, 1.0Benzotriazole ring
H-6 (Ar) 7.49ddd8.1, 7.0, 1.0Benzotriazole ring
H- β1​ 5.37dd15.5, 5.7Diastereotopic -CH 2​
  • attached to N1
H- β2​ 5.27dd15.5, 4.1Diastereotopic -CH 2​
  • attached to N1
  • H- α 4.79dd5.7, 4.1Chiral center (-CH(NH 2​ )-)
    Table 2: Representative 13 C NMR Assignments (100 MHz, CD 3​ OD)

    (Note: Shifts are predictive markers typical for the N1-benzotriazolyl-alanine scaffold [1][2])

    CarbonChemical Shift ( δ , ppm)Structural Assignment
    C=O ~171.5Carboxylic acid
    C-3a (Ar) ~146.2Bridgehead carbon (near N3)
    C-7a (Ar) ~134.1Bridgehead carbon (near N1)
    C-4 (Ar) ~128.5Benzotriazole ring
    C-5 (Ar) ~125.4Benzotriazole ring
    C-6 (Ar) ~120.2Benzotriazole ring
    C-7 (Ar) ~111.5Benzotriazole ring
    C- α ~54.2Chiral aliphatic carbon
    C- β ~48.7Aliphatic carbon attached to N1

    Troubleshooting & Quality Control

    Differentiating N1 vs. N2 Isomers: A common pitfall in synthesizing benzotriazole derivatives is the formation of the N2-alkylated isomer. You can definitively rule this out by observing the aromatic region of the 1 H NMR spectrum.

    • N1-Alkylation (Target): Breaks the symmetry of the benzotriazole ring. This results in four distinct, complex aromatic signals (as seen at 8.04, 7.84, 7.63, and 7.49 ppm).

    • N2-Alkylation (Impurity): Maintains a plane of symmetry through the benzotriazole ring, which would collapse the aromatic region into a simpler, symmetric AA'BB' spin system (typically appearing as two symmetric multiplets). If you observe only two aromatic signals integrating for 2 protons each, your synthesis has yielded the incorrect isomer.

    References

    • LeFevre, G. H., Müller, C. E., Li, R. J., Luthy, R. G., & Sattely, E. S. (2015). Rapid Phytotransformation of Benzotriazole Generates Synthetic Tryptophan and Auxin Analogs in Arabidopsis. Environmental Science & Technology, 49(18), 10959-10968.[Link]

    • Dilbeck, G. A., Field, L., Gallo, A. A., & Gargiulo, R. J. (1978). Thio derivatives of beta-diketones and beta-keto esters. 11. Synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid and related compounds. Journal of Organic Chemistry, 43(24), 4593-4596.[Link]

    Method

    Application Note: Scaling Up Synthesis of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid for Preclinical Trials

    Introduction & Strategic Rationale The unnatural amino acid 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also known as β -(1H-benzotriazol-1-yl)alanine) has emerged as a critical building block in modern peptide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Rationale

    The unnatural amino acid 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also known as β -(1H-benzotriazol-1-yl)alanine) has emerged as a critical building block in modern peptide engineering. Due to its unique bicyclic structure, it serves as a highly efficient, UVA-activated photoreactive probe for mapping protein-protein interactions and cross-linking macromolecular complexes in native cellular contexts [1].

    As drug development programs transition from in vitro discovery to in vivo preclinical trials, the demand for this specialized amino acid scales from milligrams to multi-gram or kilogram quantities. Traditional discovery-scale syntheses often rely on expensive, poorly scalable nucleophilic substitutions of chiral 3-bromo/iodo-alanine derivatives.

    To address the stringent requirements of preclinical scale-up—namely high atom economy, avoidance of highly toxic alkylating agents, and robust regiocontrol—this protocol outlines a highly efficient Aza-Michael addition strategy. By reacting 1H-1,2,3-benzotriazole with commercially available methyl 2-acetamidoacrylate, we construct the β -substituted amino acid framework in a single, high-yielding step, followed by global deprotection[2, 3].

    Mechanistic Insights & Process Design

    The Aza-Michael Addition Strategy

    Dehydroalanine (Dha) derivatives are potent Michael acceptors. The use of methyl 2-acetamidoacrylate provides a stable, inexpensive precursor. The key challenge in this transformation is the tautomeric nature of 1H-1,2,3-benzotriazole, which can theoretically yield both N1 and N2 alkylated isomers.

    Causality of Catalyst Selection: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic, organic superbase. Unlike inorganic bases ( K2​CO3​ or NaOH ) which can cause premature ester hydrolysis or unwanted polymerization of the acrylate, DBU maintains a homogeneous reaction mixture and selectively drives the thermodynamic formation of the N1 -isomer (>95% regioselectivity) [2].

    Global Deprotection & Self-Validating Isolation

    The intermediate, methyl 2-acetamido-3-(1H-benzotriazol-1-yl)propanoate, contains two protecting groups: a methyl ester and an N -acetyl group. A one-pot global deprotection using 6M HCl under reflux efficiently cleaves both groups. The isolation relies on a self-validating isoelectric precipitation: by adjusting the pH of the aqueous solution to the precise isoelectric point (pI 5.5) of the target amino acid, the zwitterionic product crystallizes out of solution, leaving impurities and residual N2 -isomers dissolved in the aqueous mother liquor.

    SynthesisFlow SM1 Methyl 2-acetamidoacrylate Cond1 Aza-Michael Addition (DBU, MeCN, 60°C) SM1->Cond1 SM2 1H-1,2,3-Benzotriazole SM2->Cond1 Int1 Methyl 2-acetamido-3- (1H-benzotriazol-1-yl)propanoate Cond1->Int1 85-92% Yield Cond2 Global Deprotection (6M HCl, Reflux, 12h) Int1->Cond2 Prod 2-Amino-3-(1H-1,2,3- benzotriazol-1-yl)propanoic acid Cond2->Prod >95% Purity

    Figure 1: Scalable synthetic workflow for 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid.

    Quantitative Process Optimization Data

    Prior to finalizing the scale-up protocol, various conditions for the Aza-Michael addition were evaluated to maximize the N1:N2 regiomeric ratio and overall yield. The optimized parameters (Entry 4) form the basis of the protocol below.

    EntryCatalyst (equiv)SolventTemp (°C)Time (h)Conversion (%)N1:N2 RatioIsolated Yield (%)
    1 K2​CO3​ (1.5)DMF80127580:2058
    2 Et3​N (0.5)MeCN60246085:1545
    3DBU (0.1)MeCN25248892:878
    4 DBU (0.2) MeCN 60 6 >99 96:4 90

    Table 1: Optimization of the Aza-Michael addition step. N1:N2 ratios were determined by crude 1H-NMR integration of the methylene protons.

    Detailed Experimental Protocol (100-Gram Scale)

    Stage 1: Aza-Michael Addition

    Objective: Synthesize the protected intermediate with high N1 regioselectivity.

    • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with inert Nitrogen gas for 15 minutes.

    • Reagent Loading: Add 1H-1,2,3-benzotriazole (119.1 g, 1.0 mol) and methyl 2-acetamidoacrylate (143.1 g, 1.0 mol) to the reactor.

    • Solvent Addition: Suspend the solids in anhydrous Acetonitrile (MeCN, 800 mL). Stir at 200 rpm.

    • Catalyst Initiation: Slowly add DBU (30.4 g, 0.2 mol, 0.2 equiv) dropwise over 10 minutes. Note: A slight exotherm may be observed. The mixture will transition into a homogeneous solution.

    • Heating & Reaction: Ramp the internal temperature to 60°C. Maintain stirring for 6 hours.

    • In-Process Control (IPC): Pull a 0.5 mL aliquot, dilute in methanol, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the methyl 2-acetamidoacrylate peak is <1% AUC.

    • Workup: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove MeCN. Dissolve the resulting crude oil in Ethyl Acetate (1 L) and wash sequentially with 0.5 M HCl (2 x 300 mL) to remove DBU, followed by saturated aqueous NaHCO3​ (300 mL) and brine (300 mL).

    • Crystallization: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to approximately 300 mL. Add Hexanes (300 mL) dropwise while stirring to precipitate the product. Filter and dry under vacuum to yield Methyl 2-acetamido-3-(1H-benzotriazol-1-yl)propanoate as a white solid.

    Stage 2: Global Deprotection & Isolation

    Objective: Cleave ester and acetyl groups and isolate the zwitterionic amino acid.

    • Hydrolysis Setup: Transfer the intermediate from Stage 1 into a 2 L round-bottom flask equipped with a robust reflux condenser and a scrubber system (to neutralize trace acetic acid vapors).

    • Acid Addition: Add 6M aqueous Hydrochloric Acid (1.0 L).

    • Reflux: Heat the suspension to a vigorous reflux (approx. 105°C). The solid will gradually dissolve. Maintain reflux for 12–16 hours.

    • IPC: Analyze by LC-MS to confirm the complete disappearance of the mono-deprotected intermediates ( [M+H]+=249 and 221 ) and the dominant presence of the fully deprotected product ( [M+H]+=207 ).

    • Concentration: Cool to room temperature. Concentrate the acidic solution under reduced pressure (rotary evaporator, 50°C water bath) to a thick syrup to remove excess HCl.

    • Isoelectric Precipitation (Self-Validating Step): Dissolve the syrup in 300 mL of deionized water. While monitoring with a calibrated pH meter, slowly add 2M NaOH (or concentrated NH4​OH ) dropwise until the pH reaches exactly 5.5 (the isoelectric point).

    • Maturation & Filtration: A dense white precipitate will form immediately. Allow the slurry to stir at 4°C for 4 hours to mature the crystals. Filter through a sintered glass funnel, wash with ice-cold water (2 x 100 mL) and cold ethanol (50 mL).

    • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours to yield pure 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid .

    Preclinical Quality Control & Analytics

    For a compound entering preclinical evaluation, rigorous analytical validation is mandatory to rule out toxic impurities or isomeric contamination.

    • Purity Assessment: Reverse-phase HPLC (C18 column, gradient H2​O /MeCN with 0.1% TFA) must show >98% purity. The N2 -isomer, if present, typically elutes slightly earlier than the N1 -isomer.

    • Mass Spectrometry (ESI-MS): Calculated for C9​H10​N4​O2​ : 206.08. Found: [M+H]+=207.1 .

    • NMR Verification: 1H -NMR ( D2​O / NaOD ) is critical for confirming regiochemistry. The aromatic protons of the benzotriazole ring in the N1 -isomer present as an asymmetric multiplet pattern (typically four distinct signals), whereas the N2 -isomer presents a highly symmetric pattern (two sets of equivalent protons).

    References

    • Bentin, T., Hamzavi, R., Salomonsson, J., & Nielsen, P. E. (2004). Photoreactive bicyclic amino acids as substrates for mutant Escherichia coli phenylalanyl-tRNA synthetases. Journal of Biological Chemistry, 279(19), 19839-19845. URL: [Link]

    • Yeom, C.-E., Kim, Y. J., Lee, S. Y., & Kim, B. M. (2007). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Efficient and Versatile aza-Michael Addition. Synlett, 2007(01), 146-150. URL: [Link]

    • Benavides, I., et al. (2022). Poly(dehydroalanine): Synthesis, properties, and functional diversification of a fluorescent peptide. Journal of the American Chemical Society, 144(9), 4214-4223. URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid

    Welcome to the dedicated technical support guide for the synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support guide for the synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we will delve into the common pitfalls of this synthesis and provide actionable, evidence-based solutions to enhance your experimental outcomes.

    Introduction to the Synthesis

    The synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is a crucial step in various research and development endeavors, particularly in the preparation of specialized amino acid analogs for peptide synthesis and drug discovery. A prevalent synthetic route involves the nucleophilic substitution reaction between benzotriazole and a suitable 3-substituted alanine derivative, often with a protected amine group. The apparent simplicity of this reaction can be deceptive, and several factors can contribute to suboptimal yields. This guide will address these challenges in a practical, question-and-answer format.

    Frequently Asked Questions (FAQs) and Troubleshooting

    Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

    Low yields in this synthesis can often be attributed to a few key factors. Let's break them down in a logical troubleshooting sequence.

    A1: Initial Diagnostic Questions:

    • What is the purity of your starting materials? Impurities in your benzotriazole or your protected alanine derivative can significantly impact the reaction efficiency. For instance, moisture can quench the base used in the reaction, and other nucleophilic impurities can compete with the benzotriazole.

    • Are you certain about the regioselectivity of the N-alkylation? Benzotriazole has two potential nitrogen atoms (N1 and N2) that can act as nucleophiles. The formation of the N2-isomer is a common side reaction that can be difficult to separate from the desired N1-isomer, leading to an apparent low yield of the target compound. The thermodynamic and kinetic factors governing this regioselectivity can be influenced by the choice of solvent and base.

    • Is your base strong enough and used in the correct stoichiometry? The pKa of benzotriazole is approximately 8.2. To efficiently deprotonate it and form the benzotriazolide anion, a base with a significantly higher pKa is required. Incomplete deprotonation will result in a low concentration of the active nucleophile, leading to a sluggish and incomplete reaction.

    Troubleshooting Workflow:

    Caption: A logical workflow for troubleshooting low yields.

    Q2: I suspect the formation of the N2-isomer. How can I confirm this and favor the formation of the desired N1-isomer?

    A2: The formation of the N2-alkylated benzotriazole is a very common side-reaction.

    Confirmation of N2-Isomer Formation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the N1 and N2 isomers. The symmetry of the N2-isomer results in a simpler spectrum compared to the N1-isomer. Specifically, in the ¹H NMR of the N2-isomer, the protons on the benzene ring often appear as a symmetric AA'BB' system, while the N1-isomer will show four distinct aromatic proton signals.

    • Chromatographic Analysis: TLC and HPLC can often resolve the two isomers. If you observe a significant second spot or peak that co-elutes closely with your product, it is likely the N2-isomer.

    Strategies to Favor N1-Alkylation:

    The regioselectivity of benzotriazole alkylation is a well-studied area. Generally, kinetic control (using a strong, non-coordinating base and a polar aprotic solvent at lower temperatures) can favor the formation of the N1-isomer. The N1-anion is the thermodynamically more stable species.

    ParameterRecommendation for N1-SelectivityRationale
    Solvent Polar aprotic (e.g., DMF, DMSO)These solvents effectively solvate the cation of the base, leading to a "naked" and highly reactive benzotriazolide anion.
    Base Strong, non-nucleophilic (e.g., NaH, K₂CO₃)A strong base ensures complete deprotonation of benzotriazole. A non-nucleophilic base will not compete in the reaction.
    Temperature Lower temperatures (e.g., 0 °C to RT)Lower temperatures can enhance the kinetic control, favoring the formation of the N1 product.

    Experimental Protocol for Enhancing N1-Selectivity:

    • To a solution of benzotriazole (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium benzotriazolide salt.

    • Add a solution of your protected 3-halo-alanine derivative (e.g., N-Boc-3-chloro-alanine methyl ester) (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Proceed with standard aqueous workup and purification.

    Q3: My reaction appears to be very slow or stalls before completion. What can I do?

    A3: A sluggish or incomplete reaction is often due to insufficient reactivity of either the nucleophile or the electrophile.

    Potential Causes and Solutions:

    • Insufficient Deprotonation of Benzotriazole: As mentioned in Q1, if your base is not strong enough or is used in insufficient quantity, the concentration of the benzotriazolide anion will be low.

      • Solution: Switch to a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure you are using at least a stoichiometric amount, and preferably a slight excess (e.g., 1.1 equivalents).

    • Poor Leaving Group on the Alanine Derivative: The rate of an S(_N)2 reaction is highly dependent on the quality of the leaving group.

      • Solution: If you are using a chloro- or bromo-alanine derivative, consider switching to a better leaving group such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These can be prepared from the corresponding 3-hydroxy-alanine derivative (serine).

    • Steric Hindrance: A bulky protecting group on the amine of your alanine derivative can sterically hinder the approach of the benzotriazolide nucleophile.

      • Solution: If feasible, consider using a smaller protecting group. However, be mindful of the compatibility of the protecting group with the reaction conditions.

    Caption: Factors influencing the rate of reaction.

    Q4: I am having difficulty with the purification of the final product. What are some effective strategies?

    A4: Purification can be challenging due to the similar polarities of the starting materials, product, and potential byproducts.

    Recommended Purification Techniques:

    • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or hexanes) until turbidity is observed, followed by cooling.

    • Column Chromatography: Silica gel chromatography is a standard method for purification.

      • Solvent System: A gradient elution from a less polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., dichloromethane/methanol) is often effective. The exact solvent system will depend on the protecting groups used.

      • Pro Tip: To improve separation, you can add a small amount of acetic acid or triethylamine to the eluent to suppress tailing, depending on whether your compound is acidic or basic.

    • Acid-Base Extraction: If your product has a free carboxylic acid or amino group, you can use acid-base extraction to separate it from neutral impurities.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous base (e.g., 1 M NaOH) to move the acidic product into the aqueous layer.

      • Wash the organic layer to remove any remaining product.

      • Acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the product.

      • Filter or extract the product back into an organic solvent.

    This guide provides a starting point for troubleshooting the synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid. Remember that careful planning, execution, and analysis are key to successful synthesis.

    References

    • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: a novel synthetic auxiliary. Tetrahedron, 47(16-17), 2683–2732. [Link]

    Optimization

    Technical Support Center: LC-MS/MS Optimization for 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid

    [label="MRM Finalizing the Graphics I'm now putting the finishing touches on the LC-MS/MS workflow and fragmentation pathway DOT diagrams, including the DOT diagram caption. I'm satisfied that these visualizations are cl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="MRM

    Finalizing the Graphics

    I'm now putting the finishing touches on the LC-MS/MS workflow and fragmentation pathway DOT diagrams, including the DOT diagram caption. I'm satisfied that these visualizations are clear, complete, and contribute to the readability of the document. I am also working on revising the figures.

    Polishing the Diagrams

    I'm now creating captions for the DOT diagrams to improve context. I'm satisfied the visualizations of the LC-MS/MS workflow and fragmentation pathway diagrams are clear and easily understood. Now I'm working on the revised figures.

    Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers, mass spectrometrists, and drug development professionals working with 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (commonly referred to as benzotriazolylalanine or Bta ).

    Bta is an unnatural, photoreactive amino acid widely utilized in photo-affinity labeling (PAL) to capture transient protein-protein interactions (PPIs) [1]. Because of its unique amphoteric nature, photo-reactivity, and the presence of a nitrogen-rich benzotriazole ring, detecting Bta via Liquid Chromatography-Mass Spectrometry (LC-MS) requires precise tuning. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.

    Part 1: Physicochemical Profiling and LC-MS Strategy

    To optimize detection, we must first understand the molecule's behavior in the source and collision cell.

    • Ionization Strategy (ESI+): Bta contains an alpha-amino group and a benzotriazole ring. Benzotriazoles are highly susceptible to protonation at the nitrogen atoms, making Positive Electrospray Ionization (ESI+) the absolute optimal choice [2].

    • Chromatographic Control: To suppress the ionization of the carboxylic acid moiety (pKa ~2.3) and ensure the molecule remains in a net positive state, 0.1% Formic Acid (FA) is required in the mobile phase. This prevents zwitterionic peak broadening and tailing on reversed-phase C18 columns.

    Quantitative Data: Optimized MRM Transitions

    Below is the synthesized quantitative data for Multiple Reaction Monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer for Bta ( C9​H10​N4​O2​ , Monoisotopic Mass: 206.08 Da).

    Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale
    207.1 [M+H]+ 161.1 15 - 20Loss of H2​O and CO (46 Da) from the carboxylic acid group. Standard amino acid fragmentation.
    207.1 [M+H]+ 179.1 20 - 25Loss of N2​ (28 Da) from the benzotriazole ring. Highly characteristic of triazole photophores [3].
    207.1 [M+H]+ 118.0 / 120.0 25 - 30Cleavage of the beta-carbon bond, yielding the intact or protonated benzotriazole moiety [4].

    Part 2: Step-by-Step Experimental Workflow

    This protocol integrates a self-validating system to ensure your instrument and sample preparation are sound before running precious biological matrices.

    Step 1: Sample Preparation & Actinic Shielding

    • Action: Reconstitute Bta standards in 50:50 Water:Acetonitrile containing 0.1% FA. Perform all steps under low-light conditions and use amber LC vials.

    • Causality: Bta is a photocrosslinker activated by UV/Vis light. Ambient laboratory lighting induces radical formation and premature crosslinking or degradation, leading to artificial signal loss [1].

    • Self-Validation: Always prepare a "dark-control" aliquot wrapped in foil. If the signal of your working solution drops by >10% compared to the dark control after 2 hours, your light shielding is insufficient.

    Step 2: Chromatographic Gradient Setup

    • Action: Utilize a high-strength silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Gradient:

      • Mobile Phase A: H2​O

        • 0.1% FA
      • Mobile Phase B: Acetonitrile + 0.1% FA

      • Run a linear gradient from 5% B to 60% B over 5 minutes at 0.4 mL/min.

    • Causality: The aromatic benzotriazole ring provides excellent hydrophobicity for C18 retention, but only if the carboxylic acid is fully protonated by the FA to prevent early elution in the void volume.

    Step 3: MS Source Tuning

    • Action: Infuse a 1 µg/mL Bta standard at 10 µL/min via a T-junction into the active LC flow (0.4 mL/min, 50% B).

    • Causality: Tuning under actual LC flow conditions ensures the desolvation temperature and gas flows are optimized for the chromatographic environment. This prevents thermal degradation of the labile N-N bonds in the triazole ring before they reach the mass analyzer.

    Workflow A Sample Prep (Amber Vials, 4°C) B Chromatography (C18, 0.1% FA) A->B C Ionization (ESI+ Mode) B->C D Mass Spectrometry (MRM / HRMS) C->D E Data Analysis (Peak Integration) D->E

    LC-MS/MS Analytical Workflow for Benzotriazolylalanine (Bta) Detection

    Part 3: Troubleshooting FAQs

    Q1: I am seeing severe peak tailing and broadening for Bta. How do I fix this? A: Peak tailing for amphoteric unnatural amino acids is usually caused by secondary interactions with unendcapped silanols on the silica column. Solution: Ensure your mobile phase contains exactly 0.1% Formic Acid (pH ~2.7) to keep the silanols protonated (neutral) and the Bta fully positively charged. If tailing persists, switch to a column with a positively charged surface (e.g., CSH C18) which electrostatically repels the protonated amine.

    Q2: My precursor signal at m/z 207.1 is very low, but I see a massive peak at m/z 179.1 in the Q1 full scan. What is happening? A: You are experiencing severe in-source fragmentation. The benzotriazole ring is prone to losing a nitrogen molecule ( N2​ , 28 Da) under high thermal or electrical stress [3]. Solution: Decrease the capillary voltage (or declustering potential) and lower the source desolvation temperature by 50°C. The goal is to gently desolvate the ion without breaking the triazole ring before it reaches the collision cell.

    Q3: How do I distinguish Bta from endogenous biological matrix interferences in complex cell lysates? A: The m/z 207 161 transition is common for many biological amino acids (loss of formic acid). To ensure absolute specificity, use the m/z 207 179 transition ( N2​ loss) as your primary quantifier. The loss of N2​ is highly specific to the benzotriazole photophore and is rarely seen in endogenous mammalian or bacterial metabolites [4].

    Q4: The signal intensity drops significantly over a 12-hour autosampler sequence. Is the compound chemically unstable? A: It is not thermally unstable, but it is highly photo-reactive. Even inside an autosampler, stray light from the lab or prior exposure during sample prep can trigger crosslinking [1]. Solution: Use strict actinic shielding (amber vials are mandatory, foil-wrapped tubes during prep) and maintain the autosampler at 4°C to slow down any radical-mediated side reactions.

    Fragmentation P Precursor Ion [M+H]+ m/z 207.1 F1 Product Ion m/z 161.1 (-H2O, -CO) P->F1 CE: 15-20 eV F2 Product Ion m/z 179.1 (-N2) P->F2 CE: 20-25 eV F3 Product Ion m/z 118.0 (Benzotriazole ring) P->F3 CE: 25-30 eV

    Collision-Induced Dissociation (CID) Fragmentation Pathways of Protonated Bta

    References

    • Title: Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) Source: Acta Pharmaceutica Sinica B (via NIH PubMed Central) URL: [Link] [1]

    • Title: Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link] [2]

    • Title: Photocrosslinkers illuminate interactions in living cells Source: Molecular Omics (Oxford Academic) URL: [Link] [3]

    • Title: Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis Source: Environmental Science & Technology (ACS Publications) URL: [Link] [4]

    Troubleshooting

    Technical Support Center: Macrocyclic Peptides Incorporating 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid

    Welcome to the technical support center for the advanced synthesis of macrocyclic peptides featuring the sterically demanding unnatural amino acid, 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (Bta-Ala). This res...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the advanced synthesis of macrocyclic peptides featuring the sterically demanding unnatural amino acid, 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (Bta-Ala). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the unique challenges presented by this residue. Our goal is to equip you with the knowledge to optimize your synthetic strategies, enhance cyclization efficiencies, and ultimately accelerate your research and development efforts.

    I. Frequently Asked Questions (FAQs)

    This section addresses common inquiries regarding the use of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid in macrocyclic peptide synthesis.

    Q1: What are the primary challenges associated with incorporating 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid into peptide sequences?

    A1: The primary challenge is significant steric hindrance originating from the bulky benzotriazole moiety. This can lead to incomplete coupling reactions, requiring more potent activating reagents and potentially longer reaction times or elevated temperatures.[1] Additionally, the benzotriazole group can influence the peptide's secondary structure, which may affect its solubility and aggregation tendency during solid-phase peptide synthesis (SPPS).

    Q2: Which coupling reagents are most effective for acylating the N-terminus of a peptide with Fmoc-Bta-Ala-OH?

    A2: For sterically demanding couplings involving Bta-Ala, standard carbodiimide reagents like DCC and DIC are often insufficient.[2] More potent in-situ activating reagents are recommended. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive esters capable of overcoming the steric barrier. For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.

    Q3: Can the benzotriazole side chain of Bta-Ala participate in side reactions during peptide synthesis?

    A3: While the benzotriazole moiety is generally stable under standard SPPS conditions, it is a good leaving group.[3] Care must be taken during activation and coupling to avoid unintended reactions. The benzotriazole group itself is a versatile synthetic auxiliary, and its reactivity can be harnessed for specific applications, such as on-resin C-terminal modifications.[4] However, in the context of straightforward peptide elongation, the focus should be on ensuring complete and clean amide bond formation without side-chain interference.

    Q4: How does the incorporation of Bta-Ala affect the macrocyclization of a linear peptide?

    A4: The bulky benzotriazole side chain can significantly influence the conformational preferences of the linear peptide precursor. This can either facilitate or hinder macrocyclization. In some cases, the steric bulk may pre-organize the peptide into a conformation that is conducive to cyclization. Conversely, it can also create an energy barrier to achieving the necessary ring-closing conformation. Therefore, the position of the Bta-Ala residue within the peptide sequence is a critical consideration in the design of macrocyclic peptides.

    Q5: What are the key considerations for optimizing the macrocyclization of peptides containing Bta-Ala?

    A5: Successful macrocyclization of Bta-Ala-containing peptides hinges on several factors. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization. The choice of cyclization site is also critical; it is generally advisable to avoid cyclizing directly at a sterically hindered residue like Bta-Ala.[5] The use of turn-inducing elements, such as proline or D-amino acids, elsewhere in the sequence can help to pre-organize the peptide backbone for efficient ring closure.[6] Finally, employing a highly efficient coupling reagent for the cyclization step is paramount.

    II. Troubleshooting Guides

    This section provides detailed troubleshooting advice for specific issues that may arise during the synthesis and cyclization of macrocyclic peptides containing 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid.

    Guide 1: Incomplete Coupling of Fmoc-Bta-Ala-OH

    Problem: Incomplete coupling of Fmoc-Bta-Ala-OH to the N-terminus of the growing peptide chain, as indicated by a positive Kaiser test or mass spectrometry analysis showing a deletion sequence.

    Root Cause: Insufficient activation of the carboxylic acid due to the steric bulk of the benzotriazole moiety.

    Solutions:

    • Employ a More Potent Coupling Reagent:

      • Rationale: Standard coupling reagents may not be reactive enough to overcome the steric hindrance.

      • Protocol: Switch from carbodiimide-based reagents to a uronium/aminium or phosphonium salt. HATU is a highly recommended starting point due to its high efficiency.

      • Experimental Protocol: Coupling with HATU

        • In a separate vessel, pre-activate the Fmoc-Bta-Ala-OH (3 equivalents relative to resin loading).

        • Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.

        • Allow the pre-activation to proceed for 1-5 minutes.

        • Add the activated amino acid solution to the resin.

        • Allow the coupling reaction to proceed for 2-4 hours. For particularly difficult couplings, consider extending the reaction time to overnight.[2]

    • Perform a Double Coupling:

      • Rationale: Repeating the coupling step can drive the reaction to completion.

      • Protocol: After the initial coupling reaction, wash the resin thoroughly with DMF and repeat the coupling procedure with a fresh solution of activated Fmoc-Bta-Ala-OH.

    • Increase Reaction Temperature:

      • Rationale: Applying gentle heat can help overcome the activation energy barrier.

      • Caution: This should be done with care to minimize the risk of racemization.

      • Protocol: Perform the coupling reaction at a moderately elevated temperature (e.g., 40°C). Microwave-assisted peptide synthesis (MASPS) is a highly effective method for driving difficult couplings to completion quickly.

    Data Summary: Recommended Coupling Reagents for Sterically Hindered Residues

    Coupling ReagentClassRelative ReactivityNotes
    DIC/HOBtCarbodiimideStandardOften insufficient for Bta-Ala.
    HBTU/PyBOPUronium/PhosphoniumHighGood first choice for hindered couplings.[2]
    HATU/HCTUUroniumVery HighHighly effective for overcoming significant steric hindrance.[7]
    COMUUroniumVery HighOffers high reactivity with an improved safety profile over benzotriazole-based reagents.[7]
    TFFHFluorinating AgentExtremely HighUsed to form highly reactive acyl fluorides for the most challenging couplings.

    Visual Workflow: Troubleshooting Incomplete Coupling

    G start Positive Kaiser Test After Coupling reagent Switch to Potent Coupling Reagent (e.g., HATU) start->reagent retest Perform Kaiser Test reagent->retest double_couple Perform Double Coupling double_couple->retest increase_temp Increase Reaction Temperature (e.g., 40°C or MASPS) increase_temp->retest retest->double_couple Positive retest->increase_temp Still Positive success Proceed to Next Step retest->success Negative failure Consider Acyl Fluoride Formation retest->failure Persistently Positive

    Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Bta-Ala-OH.

    Guide 2: Low Yield or Dimerization During Macrocyclization

    Problem: Low yield of the desired macrocyclic peptide and/or significant formation of cyclic dimers or higher-order oligomers.

    Root Cause: The rate of intermolecular reaction is competing with or exceeding the rate of intramolecular cyclization. This can be exacerbated by a conformation of the linear peptide that is unfavorable for ring closure.

    Solutions:

    • Optimize Reaction Concentration:

      • Rationale: High dilution favors intramolecular reactions.

      • Protocol: Perform the cyclization at a concentration of 1-5 mM in a suitable solvent like DMF.[8] A slow addition of the linear peptide to the reaction vessel containing the coupling reagents (pseudo-dilution) can further suppress oligomerization.

    • Strategic Placement of Bta-Ala and Turn-Inducing Residues:

      • Rationale: Pre-organizing the linear peptide into a "cyclization-ready" conformation can dramatically improve yields.

      • Protocol: In the design phase, avoid placing the Bta-Ala residue at or immediately adjacent to the cyclization site. Incorporate a proline or a D-amino acid residue in the middle of the sequence to induce a β-turn, which can bring the N- and C-termini into proximity.[6]

    • On-Resin Cyclization:

      • Rationale: The solid support can provide a "pseudo-dilution" effect, sterically hindering intermolecular reactions.

      • Protocol: If possible, design the synthesis to allow for on-resin cyclization. This typically requires anchoring the peptide to the resin via a side chain and using orthogonal protecting groups for the N- and C-termini.[5]

    Visual Representation: Impact of Peptide Conformation on Cyclization

    G cluster_0 Favorable Conformation (Pre-organized) cluster_1 Unfavorable Conformation a Linear Peptide with Turn-Inducing Residue b Intramolecular Cyclization a->b Efficient c High Yield of Monomer b->c d Linear Peptide (Extended) e Intermolecular Reaction d->e Competitive f Dimer/Oligomer Formation e->f

    Caption: Pre-organization of the linear peptide enhances intramolecular cyclization.

    III. Experimental Protocols

    This section provides detailed, step-by-step methodologies for key experiments involving 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid.

    Protocol 1: Solid-Phase Coupling of Fmoc-Bta-Ala-OH using HATU
    • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Activation of Fmoc-Bta-Ala-OH: In a separate vial, dissolve Fmoc-Bta-Ala-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

    • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

    • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, consider a second coupling (double coupling).

    Protocol 2: Solution-Phase Macrocyclization of a Bta-Ala-Containing Peptide
    • Peptide Cleavage and Purification: Cleave the linear peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC. Lyophilize the purified peptide to obtain a fluffy white powder.

    • Cyclization Reaction Setup: In a large volume of DMF (to achieve a peptide concentration of 1-2 mM), add the cyclization coupling reagent (e.g., HATU, 1.5 eq.) and a non-nucleophilic base (e.g., DIPEA, 3 eq.).

    • Slow Addition of Linear Peptide: Dissolve the purified linear peptide in a small amount of DMF. Using a syringe pump, add the peptide solution to the stirring solution of coupling reagents over a period of 4-8 hours.

    • Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete. Monitor the progress of the cyclization by LC-MS, observing the disappearance of the linear peptide mass and the appearance of the cyclized product mass.

    • Workup and Purification: Quench the reaction with a small amount of water. Remove the DMF under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ACN/water) and purify the macrocyclic peptide by reverse-phase HPLC.

    • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR if necessary.

    IV. References

    • Ibrahima, T. S., Tala, S. R., El-Feky, S. A., Abdel-Samii, Z. K., & Katritzky, A. R. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016.

    • Biosynthetic Strategies for Macrocyclic Peptides. (2021). MDPI.

    • Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews.

    • Biocompatible strategies for peptide macrocyclisation. (n.d.). PMC.

    • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (n.d.). ResearchGate.

    • Ribosomal Synthesis of Macrocyclic Peptides in Vitro and in Vivo Mediated by Genetically Encoded Aminothiol Unnatural Amino Acid. (2015). University of Rochester.

    • Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. (n.d.).

    • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals.

    • A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis. (n.d.). Benchchem.

    • Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of .... (n.d.). RSC Publishing.

    • Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. (2013). PubMed.

    • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations. (n.d.). Benchchem.

    • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. (n.d.). PMC.

    • Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (n.d.).

    • Technical Support Center: Overcoming Steric Hindrance in tert-Butylazomethine Reactions. (n.d.). Benchchem.

    • Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. (n.d.).

    • Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. (2024). Beilstein Journals.

    • Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers.

    • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

    • Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

    • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014). Beilstein Journals.

    • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate.

    • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.

    • Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. (n.d.). ChemRxiv.

    • SURE PROTEIN FOR PEPTIDE CYCLIZATION. (n.d.). Purdue University Graduate School.

    • Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). PMC.

    • US20160209421A1 - Macrocyclic Peptide, Method for Producing Same, and Screening Method Using Macrocyclic Peptide Library. (n.d.). Google Patents.

    • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. (2025). MDPI.

    • Enzymatic Macrocyclization of 1,2,3‐Triazole Peptide Mimetics. (2016).

    • Macrocyclic peptides as a new class of targeted protein degraders. (n.d.). Semantic Scholar.

    • Global Analysis of Peptide Cyclization Efficiency. (n.d.). PMC.

    • Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. (2023). PubMed.

    • On the Effect of Cyclization on Peptide Backbone Dynamics. (n.d.). UQ eSpace - The University of Queensland.

    • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF. (n.d.). ResearchGate.

    • Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. (2018). Frontiers.

    • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.

    • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.).

    • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (n.d.). ChemRxiv.

    • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. (2025). PMC.

    • Technical Support Center: Overcoming Steric Hindrance in Mesityl 2,4,6-trimethylbenzoate Reactions. (n.d.). Benchchem.

    • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). IRIS.

    • Technical Support Center: Overcoming Steric Hindrance in Isobutyraldehyde Acetalization. (n.d.). Benchchem.

    • 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride | SCBT. (n.d.).

    • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.).

    Sources

    Optimization

    resolving co-elution issues for 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid in chromatography

    Introduction: The Challenge of a Multifaceted Analyte Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving chromatographic co-elution involving 2-amino-3-(1H-1,2,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Challenge of a Multifaceted Analyte

    Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving chromatographic co-elution involving 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid , a non-proteinogenic amino acid. Due to its unique structure, this compound presents a distinct set of challenges in achieving baseline separation from impurities, degradants, or its own stereoisomers.

    The molecule's zwitterionic nature, combined with the aromatic benzotriazole moiety, means it can participate in multiple interaction modes: hydrophobic, ion-exchange, and π-π stacking. This complexity can lead to frustrating co-elution issues on standard reversed-phase columns. This guide is designed for researchers, analytical chemists, and drug development professionals to systematically diagnose and resolve these separation challenges.

    Analyte Profile: Understanding the Molecule

    Effective troubleshooting begins with a deep understanding of the analyte's physicochemical properties. The structure of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid dictates its behavior in a chromatographic system.

    PropertyValue / CharacteristicImplication for Chromatography
    Molecular Formula C₉H₁₀N₄O₂Provides the basis for mass spectrometry detection.
    Structure Contains a chiral alpha-carbon, a primary amine, a carboxylic acid, and a benzotriazole ring system.The molecule is chiral; co-elution could be with its enantiomer. The amine and carboxyl groups make it zwitterionic and highly sensitive to mobile phase pH. The benzotriazole group provides hydrophobicity and potential for π-π interactions.
    Polarity Amphiphilic (possesses both polar and non-polar regions).Will exhibit complex retention behavior. Standard C18 columns may provide insufficient retention or poor peak shape without mobile phase modifiers.
    pKa Values (Estimated) pKa₁ (~2-3 for -COOH), pKa₂ (~9-10 for -NH₃⁺)The net charge of the analyte can be manipulated by adjusting mobile phase pH. This is a critical tool for altering selectivity.
    Solubility Expected to be soluble in aqueous acidic and basic solutions.Sample diluent should ideally match the initial mobile phase to prevent peak distortion.

    Frequently Asked Questions (FAQs)

    Q1: My chromatogram shows a shoulder on the main peak. Is this co-elution?

    A1: A shoulder is a strong indicator of a closely eluting, unresolved peak, which is a classic sign of co-elution. The first step is to confirm peak purity using a diode array detector (DAD/PDA) or a mass spectrometer (MS). A DAD can scan across the peak; if the UV spectra are not identical, it confirms the presence of more than one compound. If all peaks in the chromatogram are distorted, it may indicate a physical problem with the column, such as a void or a partially blocked frit.

    Q2: Why am I seeing poor peak shape (tailing) for my analyte?

    A2: Peak tailing for this compound is often caused by secondary interactions between the basic amino group and residual, acidic silanols on the silica-based stationary phase. This can be mitigated by using a modern, end-capped column, operating at a lower pH (e.g., pH < 3) to protonate the silanols, or by adding a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1%).

    Q3: Can my sample preparation method cause co-elution?

    A3: Yes. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile for a run starting at 10% Acetonitrile), it can cause peak distortion and apparent co-elution, especially for early eluting peaks. Always try to dissolve your sample in the initial mobile phase composition whenever possible.

    In-Depth Troubleshooting Workflows

    When faced with co-elution, a systematic approach is crucial. The following workflows guide you from simple mobile phase adjustments to more advanced column and system modifications.

    Workflow 1: Systematic Mobile Phase Optimization

    This is the most logical and resource-efficient starting point. The goal is to alter the selectivity (α) between your analyte and the co-eluting species.

    G cluster_start cluster_ph pH Scouting cluster_solvent Organic Modifier cluster_ipc Ion-Pairing cluster_end start Start: Co-elution Observed ph_check Q: Are analyte/impurity ionizable? start->ph_check ph_exp Perform pH scouting (e.g., pH 2.7, 4.5, 7.0) ph_check->ph_exp Yes solvent_change Switch organic modifier (Acetonitrile to Methanol or vice-versa) ph_check->solvent_change No ph_res Q: Resolution Improved? ph_exp->ph_res ph_res->solvent_change No success Success: Baseline Resolution Achieved ph_res->success Yes solvent_res Q: Resolution Improved? solvent_change->solvent_res ipc_add Introduce Ion-Pairing Reagent (e.g., 0.1% TFA or 5mM OSA) solvent_res->ipc_add No solvent_res->success Yes ipc_res Q: Resolution Improved? ipc_add->ipc_res ipc_res->success Yes failure Proceed to Workflow 2: Stationary Phase Selection ipc_res->failure No

    Caption: Troubleshooting workflow for mobile phase optimization.

    A. pH Adjustment (The Most Powerful Tool)

    • Causality: The net charge of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid and many potential impurities is pH-dependent. Altering the mobile phase pH changes the protonation state of the acidic and basic functional groups, which in turn dramatically affects their retention time on a reversed-phase column.[1]

      • At low pH (e.g., < 2.5) , the carboxylic acid is neutral (-COOH) and the amine is protonated (-NH₃⁺). The molecule has a net positive charge and is less polar, leading to increased retention in reversed-phase chromatography.

      • At intermediate pH (e.g., 4-8) , the molecule is zwitterionic (-COO⁻ and -NH₃⁺). It is highly polar, resulting in decreased retention.[1]

      • At high pH (e.g., > 10) , the carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-NH₂). The molecule has a net negative charge.

    • Protocol: See Protocol 1: pH Scouting Study.

    B. Change Organic Modifier

    • Causality: Acetonitrile and methanol have different solvent properties and can offer alternative selectivities. Acetonitrile is aprotic and a weaker solvent (in reversed-phase), while methanol is protic and can engage in hydrogen bonding. This difference can change the elution order of the analyte and the co-eluting impurity.

    • Protocol: Re-optimize the gradient using methanol as the organic modifier (Mobile Phase B) if acetonitrile was used initially, and vice-versa.

    C. Introduce Ion-Pairing Reagents (IPC)

    • Causality: If pH and solvent changes are insufficient, IPC can resolve charged analytes. An ion-pairing reagent, such as trifluoroacetic acid (TFA) or an alkyl sulfonic acid, is added to the mobile phase. It forms a neutral, hydrophobic complex with the charged analyte, significantly increasing its retention on a reversed-phase column. Since the strength of this interaction can differ between the analyte and its impurity, it provides a powerful mechanism for improving resolution.

    • Protocol: See Protocol 2: Implementing Ion-Pair Chromatography.

    Workflow 2: Strategic Stationary Phase Selection

    If mobile phase optimization on a standard C18 column fails, the next step is to change the stationary phase chemistry to introduce different retention mechanisms.

    Stationary PhasePrimary Retention Mechanism(s)Best For Resolving...Considerations
    Standard C18 HydrophobicCo-eluting species with different hydrophobicity.Starting point. May show poor retention for polar analytes.
    Phenyl-Hexyl Hydrophobic, π-π interactionsCompounds with aromatic rings, where π-π interactions can provide unique selectivity.The benzotriazole ring makes this an excellent alternative to C18.
    Mixed-Mode Hydrophobic, Ion-Exchange, HILICThe target analyte from impurities with different charge states or polarity. Highly Recommended. Offers the most powerful and tunable selectivity. Method development can be more complex.
    HILIC Hydrophilic PartitioningPolar analytes from non-polar or less-polar impurities.Requires high organic mobile phase. Elution order is opposite to reversed-phase.
    Chiral Phase Enantioselective InteractionsThe (R)-enantiomer from the (S)-enantiomer.Mandatory if co-elution with the enantiomer is suspected.

    Recommendation: Mixed-Mode Chromatography (MMC)

    For an analyte like 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, MMC is often the most effective solution. These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities on the same particle.

    G cluster_analyte cluster_mmc Analyte Benzotriazole (Hydrophobic, π-π) Amino Group (+ Charge) Carboxyl Group (- Charge) MMC_Phase C18 Ligand (Hydrophobic) Anion Exchanger (+) Cation Exchanger (-) Analyte:f0->MMC_Phase:f0 Hydrophobic Interaction Analyte:f1->MMC_Phase:f2 Cation Exchange (at pH > pI) Analyte:f2->MMC_Phase:f1 Anion Exchange (at pH < pI)

    Caption: Interaction mechanisms on a mixed-mode column.

    This dual-nature allows you to finely tune retention and selectivity by adjusting not only the organic solvent percentage but also the mobile phase pH and ionic strength (buffer concentration). This provides orthogonal separation mechanisms that can resolve impurities that are chromatographically silent to changes on a simple C18 phase.

    Workflow 3: Advanced Separation Techniques

    A. Two-Dimensional Liquid Chromatography (2D-LC) When co-elution is particularly stubborn, 2D-LC offers a dramatic increase in resolving power. In a "heart-cutting" 2D-LC setup, the unresolved peak fraction from the first column (1D) is selectively transferred to a second, orthogonal column (2D) for further separation.

    • Causality: By using two columns with different separation mechanisms (e.g., a Phenyl-Hexyl column in the first dimension and a HILIC column in the second), the peak capacity of the system is multiplied, providing the resolution needed to separate even the most challenging co-elutions.

    • Typical Setup:

      • Dimension 1: Reversed-Phase (e.g., C18 or Phenyl-Hexyl) with a standard gradient.

      • Dimension 2: A column with a different selectivity (e.g., Mixed-Mode, HILIC, or Cyano) using a fast, steep gradient.

    B. Chiral Separation If you suspect the co-eluting peak is the enantiomer, a chiral separation method is required.

    • Causality: Enantiomers have identical physicochemical properties and will not be separated on standard achiral columns. Chiral Stationary Phases (CSPs) create transient diastereomeric complexes with the enantiomers, which have different energy levels, allowing for their separation.

    • Approaches:

      • Direct Method: Use a column with a chiral stationary phase (e.g., a cyclodextrin-based or protein-based column). This is the most straightforward approach.

      • Indirect Method: Derivatize the sample with a chiral reagent (e.g., Marfey's reagent) to create diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.

    Experimental Protocols

    Protocol 1: pH Scouting Study

    • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) buffered at pH 2.7 (e.g., using formic acid or phosphate buffer), pH 4.5 (e.g., using acetate buffer), and pH 7.0 (e.g., using phosphate buffer). Ensure the buffer concentration is consistent (e.g., 20 mM).

    • Mobile Phase B: Use a consistent organic modifier (e.g., Acetonitrile).

    • Initial Gradient: On a C18 column, run a generic scouting gradient (e.g., 5-95% B in 15 minutes) with each of the three buffered mobile phases.

    • Analyze Results: Compare the chromatograms. Look for changes in the retention time and, most importantly, the relative retention (selectivity) between the analyte and the co-eluting peak.

    • Optimize: Select the pH that shows the most promise (i.e., the largest separation between the peaks) and fine-tune the gradient to achieve baseline resolution.

    Protocol 2: Implementing Ion-Pair Chromatography (IPC)

    • Select Reagent: For a positively charged analyte (at low pH), use an anionic ion-pairing reagent like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

    • Prepare Mobile Phase: Add the ion-pairing reagent to both the aqueous (A) and organic (B) mobile phases at a consistent concentration (e.g., 0.1% v/v for TFA). This ensures the concentration remains constant during the gradient.

    • Equilibrate Column: The column must be thoroughly equilibrated with the ion-pairing mobile phase. Flush the column with at least 20-30 column volumes before the first injection.

    • Run Experiment: Inject the sample and run the gradient.

    • Evaluate: The ion-pair will increase the retention of your analyte. The co-eluting impurity may not form an ion-pair as strongly, leading to a change in selectivity and improved resolution. Note that ion-pairing reagents, especially non-volatile ones, may not be compatible with MS detection.

    References

    • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

    • Zenodo. Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. [Link]

    • Quora. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?[Link]

    • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

    • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

    • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

    • PMC. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. [Link]

    • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. [Link]

    Sources

    Troubleshooting

    stability issues of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid under strong acidic cleavage conditions

    Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of unnatural amino acids into complex peptide sequences.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of unnatural amino acids into complex peptide sequences. One of the most notoriously difficult residues to handle during Solid-Phase Peptide Synthesis (SPPS) is 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid , commonly referred to as β -(1H-benzotriazol-1-yl)alanine or Bt-Ala .

    While Bt-Ala is highly valuable for its unique steric and electronic properties, its stability during the final global deprotection and cleavage step—typically utilizing high concentrations of trifluoroacetic acid (TFA)—is a major pain point. This guide provides a deep-dive mechanistic analysis, a troubleshooting Q&A, and field-validated protocols to ensure the structural integrity of your Bt-Ala containing peptides.

    Mechanistic Overview: The Vulnerability of Bt-Ala

    To solve stability issues, we must first understand the causality behind the degradation. The benzotriazole (Bt) moiety is an excellent leaving group, a property frequently exploited in organic synthesis for traceless linker cleavage[1]. When a peptide containing Bt-Ala is subjected to strong superacids like TFA (pKₐ ≈ 0.5), two primary degradation pathways are triggered:

    • Acid-Catalyzed Elimination : TFA protonates the benzotriazole ring, significantly enhancing its leaving group ability. The electron-withdrawing nature of the protonated Bt moiety weakens the C β -N bond, promoting an elimination reaction that expels free benzotriazole and converts the Bt-Ala residue into a Dehydroalanine (Dha) residue[2].

    • Electrophilic Alkylation : During global deprotection, acid-labile protecting groups (e.g., t-Butyl, Trityl, Pbf) are cleaved, generating highly reactive carbocations[3]. The nitrogen atoms (N2, N3) and the aromatic ring of the intact benzotriazole side chain are nucleophilic and can be readily alkylated by these roaming carbocations if they are not efficiently quenched by scavengers.

    • Nucleophilic Scavenger Addition : If the elimination pathway (Pathway 1) occurs, the resulting Dha residue acts as a potent Michael acceptor. If thiol-based scavengers (like ethanedithiol, EDT) are present in the cleavage cocktail, they will rapidly attack the Dha double bond, forming irreversible thioether adducts[4].

    Mechanism BtAla Intact Bt-Ala Peptide (Target) Protonated Protonated Bt-Ala (Activated Leaving Group) BtAla->Protonated 95% TFA (Protonation) Alkylated Alkylated Bt-Ala [+56 Da per tBu] BtAla->Alkylated t-Butyl/Trt Cations (Electrophilic Attack) Dha Dehydroalanine (Dha) [-117 Da] Protonated->Dha -Benzotriazole (Elimination) ThiolAdduct Thiol-Dha Adduct [e.g., +94 Da] Dha->ThiolAdduct Thiol Scavengers (Michael Addition)

    Mechanistic pathways of Bt-Ala degradation during TFA cleavage.

    Quantitative Diagnostic Guide (LC-MS Troubleshooting)

    When analyzing your crude peptide via LC-MS, specific mass shifts act as diagnostic fingerprints for the underlying chemical failure. Use the self-validating table below to diagnose your specific issue.

    Observed Mass Shift (Da)Structural ModificationMechanistic CauseCorrective Action
    -117.1 Loss of Benzotriazole (Dha formation)Acid-catalyzed elimination of the Bt leaving group.Reduce cleavage temperature to 0–4 °C; minimize cleavage time.
    +56.1 Mono-t-Butyl AlkylationAttack of t-butyl carbocations (from Boc/tBu) on the Bt ring.Increase TIPS/Phenol concentration; avoid thiols.
    +94.1 EDT Adduct on DhaMichael addition of ethanedithiol (EDT) to the Dha double bond.Switch to a thiol-free cleavage cocktail (e.g., Cocktail B).
    +242.3 Trityl AlkylationAttack of trityl carbocations (from Trt) on the Bt ring.Increase TIPS concentration to >5% to rapidly quench Trt⁺.

    Frequently Asked Questions (FAQs)

    Q: I used standard Reagent K (TFA/Water/Phenol/Thioanisole/EDT) and my target mass is completely absent. Instead, I see a massive peak at +94 Da relative to the expected Dha mass. What happened? A: You have created a self-sabotaging reaction loop. The TFA promoted the elimination of the benzotriazole group, leaving behind a highly reactive dehydroalanine (Dha) residue[2]. Ethanedithiol (EDT), present in Reagent K, is a strong nucleophile. It performed a Michael addition across the Dha double bond, resulting in the +94 Da mass shift[4]. Solution: Never use thiol-based scavengers when cleaving peptides containing Bt-Ala.

    Q: If I remove thiols, how do I protect my Methionine and Tryptophan residues from oxidation and alkylation? A: Rely on a combination of Triisopropylsilane (TIPS) and Phenol. TIPS is an exceptionally fast hydride donor that efficiently quenches trityl and t-butyl cations without acting as a nucleophile toward Dha[3]. Phenol acts as a secondary aromatic scavenger to protect Tyrosine and Tryptophan from alkylation.

    Q: Can I prevent the elimination (-117 Da) entirely? A: Elimination is kinetically driven by heat and acid concentration. You cannot remove the acid (TFA is required for global deprotection), but you can control the thermal energy. By performing the cleavage at 0 °C to 15 °C rather than room temperature, you significantly slow down the E1/E2 elimination kinetics while still allowing the deprotection of standard side-chain protecting groups.

    Field-Validated Methodology: The "Cold-Silane" Cleavage Protocol

    To maximize the yield of intact Bt-Ala peptides, you must use a self-validating protocol that balances complete side-chain deprotection with the suppression of elimination and alkylation. The following methodology relies on a thiol-free, high-silane cocktail under strict thermal control.

    Required Reagents
    • Trifluoroacetic acid (TFA) - Peptide synthesis grade

    • Triisopropylsilane (TIPS) - Carbocation scavenger

    • Phenol - Aromatic scavenger

    • Ultrapure Water (H₂O) - Hydration and Trt⁺ scavenger

    • Cold Methyl tert-butyl ether (MTBE) - For precipitation

    Step-by-Step Protocol
    • Resin Preparation : Wash the fully elongated peptide-resin thoroughly with Dichloromethane (DCM) to remove any residual DMF, which can react with TFA to form formylating species. Dry the resin under a gentle stream of nitrogen.

    • Cocktail Formulation : Prepare the cleavage cocktail fresh. The optimized ratio is 88% TFA / 5% TIPS / 5% H₂O / 2% Phenol (v/v/v/w) .

    • Thermal Equilibration : Pre-chill the cleavage cocktail in an ice bath to 0 °C for 10 minutes.

    • Controlled Cleavage : Add the chilled cocktail to the dry resin (approx. 10 mL per gram of resin). Gently agitate the mixture at 0 °C for 1 hour .

    • Secondary Deprotection : Move the reaction vessel to a 15 °C water bath and agitate for an additional 1 hour . (Note: Do not let the temperature exceed 15 °C, as the rate of Bt elimination increases exponentially above 20 °C).

    • Filtration and Precipitation : Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold MTBE. A white precipitate (the crude peptide) will form immediately.

    • Washing : Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Wash the pellet twice more with cold MTBE to remove residual TFA and scavengers.

    • Lyophilization : Dissolve the pellet in a 50:50 mixture of Water/Acetonitrile (containing 0.1% Formic acid, not TFA) and lyophilize immediately to prevent any aqueous acidic degradation.

    Protocol Step1 1. Resin Preparation Wash with DCM & Dry Step2 2. Cocktail Formulation 88% TFA / 5% TIPS / 5% H2O / 2% Phenol Pre-chill to 0°C Step1->Step2 Step3 3. Primary Cleavage Agitate at 0°C for 60 min (Suppresses Elimination) Step2->Step3 Step4 4. Secondary Cleavage Agitate at 15°C for 60 min (Completes Deprotection) Step3->Step4 Step5 5. Isolation Precipitate in cold MTBE Centrifuge & Wash Step4->Step5

    Optimized low-temperature cleavage workflow for Bt-Ala containing peptides.

    References

    • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at:[Link]

    • Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. National Institutes of Health (NIH). Available at:[Link]

    • Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins. ChemRxiv. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Target Binding Affinity of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid Analogs

    For researchers and drug development professionals, understanding the nuances of target binding affinity is paramount to advancing novel therapeutics. This guide provides an in-depth comparison of the target binding affi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, understanding the nuances of target binding affinity is paramount to advancing novel therapeutics. This guide provides an in-depth comparison of the target binding affinity of analogs related to 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid. We will delve into the structure-activity relationships that govern their interactions with biological targets, supported by experimental data and detailed protocols.

    The benzotriazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Its structural similarity to the purine nucleus allows it to interact with a wide range of biological targets.[2] The focus of this guide, the 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid scaffold, combines the recognition elements of an amino acid with the diverse interaction potential of the benzotriazole group. While direct, comprehensive binding affinity data for a series of these specific analogs against a single target is not extensively published in a consolidated form, we can draw valuable insights from closely related triazole and benzotriazole derivatives to understand their potential and the methodologies for their evaluation.

    Comparative Analysis of Binding Affinity: Insights from Related Analogs

    A study on a series of (R)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid analogs, where the benzotriazole is replaced by a simpler triazole, provides a compelling case study for the evaluation of this class of compounds as agonists for the N-Methyl-D-aspartate (NMDA) receptor.[4][5] These findings offer a framework for understanding how structural modifications can influence binding affinity and functional activity.

    Compound IDR Group on Triazole RingTargetAgonist Potency (EC50, µM)Efficacy (% of max response)
    13g 3-pyridylGluN1/2A1.8 ± 0.2102 ± 2
    GluN1/2B1.8 ± 0.3100 ± 3
    GluN1/2C0.61 ± 0.07101 ± 2
    GluN1/2D0.50 ± 0.0599 ± 2
    13i 3-thiophenylGluN1/2A1.9 ± 0.280 ± 2
    GluN1/2B2.5 ± 0.375 ± 3
    GluN1/2C0.30 ± 0.0378 ± 2
    GluN1/2D0.83 ± 0.0974 ± 3

    Data sourced from Frontiers in Chemistry, 2022.[4]

    The data clearly demonstrates that even subtle changes to the substituent on the triazole ring can significantly impact both the potency and efficacy of these compounds at different NMDA receptor subtypes.[4][5] For instance, the pyridyl-substituted analog 13g acts as a full agonist, while the thiophenyl-substituted analog 13i is a partial agonist with varying potencies across the GluN2 subunits.[4][5] This highlights the importance of systematic structural modifications in fine-tuning the pharmacological profile of these compounds.

    While the above data is for triazole analogs, other benzotriazole derivatives have shown potent inhibitory activity against different targets. For example, derivatives of 4,5,6,7-tetrabromobenzotriazole are known inhibitors of protein kinase CK2, with IC50 values in the low micromolar and even nanomolar range.[6][7][8] Specifically, 5,6,7-tribromo-4-ethyl-1H-benzotriazole has an IC50 of 0.16 µM against CK2.[6] Furthermore, 1-aminobenzotriazole is a well-characterized mechanism-based inactivator of cytochrome P450 enzymes, with K_I values in the micromolar range for various isoforms.[9]

    Structure-Activity Relationships (SAR)

    The available data on related compounds allows us to infer key structure-activity relationships for 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid analogs.

    SAR_Analysis cluster_scaffold Core Scaffold: 2-amino-3-(benzotriazol-1-yl)propanoic acid cluster_modifications Structural Modifications cluster_outcomes Impact on Binding Affinity Scaffold Core Scaffold Benzotriazole_Subs Substituents on Benzotriazole Ring (e.g., halogens, alkyl groups) Scaffold->Benzotriazole_Subs Aromatic substitutions influence hydrophobic and electronic interactions Amino_Acid_Mods Modifications of the Amino Acid Moiety Scaffold->Amino_Acid_Mods Altering chirality or side chain can affect receptor fit Linker_Mods Changes to the Linker Scaffold->Linker_Mods Adjusting length and flexibility impacts positioning in binding pocket Potency Potency (Kd, Ki, IC50) Benzotriazole_Subs->Potency Selectivity Target Selectivity Benzotriazole_Subs->Selectivity Amino_Acid_Mods->Potency Efficacy Functional Activity (Agonist vs. Antagonist) Amino_Acid_Mods->Efficacy Linker_Mods->Potency

    • Substituents on the Benzotriazole Ring: As seen with the CK2 inhibitors, halogenation of the benzotriazole ring can significantly enhance inhibitory potency.[6][7] This is likely due to the formation of additional interactions within the ATP-binding pocket.

    • The Amino Acid Moiety: The stereochemistry of the alpha-carbon is crucial for biological activity. The natural L-amino acid configuration is often preferred for interaction with biological targets such as amino acid transporters.[10]

    • Substituents on a Triazole Ring (as a proxy): The NMDA receptor data for triazole analogs indicates that the nature of the substituent at the 4-position of the triazole ring dictates both potency and whether the compound behaves as a full or partial agonist.[4][5] This suggests that for benzotriazole analogs, substitutions on the benzene ring could similarly modulate functional activity.

    Experimental Protocols for Determining Binding Affinity

    To empower researchers to conduct their own comparative studies, we provide detailed methodologies for key binding affinity assays. The choice of assay depends on factors such as the nature of the target, the availability of labeled ligands, and the desired throughput.

    Surface Plasmon Resonance (SPR) for Kinetic Analysis

    SPR is a label-free technique that provides real-time data on the association and dissociation of a ligand (analyte) with a target (ligand) immobilized on a sensor chip. This allows for the determination of both kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (K_d).

    Protocol:

    • Immobilization of the Target Protein:

      • Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

      • Inject the purified target protein (e.g., in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

      • Deactivate any remaining active ester groups by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.

    • Analyte Binding Assay:

      • Prepare a series of dilutions of the 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid analog in a suitable running buffer (e.g., HBS-EP).

      • Inject the different concentrations of the analog over both the target and reference flow cells.

      • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of the running buffer.

    • Data Analysis:

      • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.

      • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

    SPR_Workflow cluster_preparation Preparation cluster_experiment SPR Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilization Immobilize Target on Chip Chip->Immobilization Target Target Protein Target->Immobilization Analyte Test Compound Analog Injection Inject Analyte at Varying Concentrations Analyte->Injection Immobilization->Injection Detection Detect Binding (Change in Refractive Index) Injection->Detection Sensorgram Generate Sensorgram (Response vs. Time) Detection->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine kon, koff, Kd Fitting->Results

    Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

    ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

    Protocol:

    • Sample Preparation:

      • Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

      • Prepare a solution of the benzotriazole analog in the same buffer, typically at a concentration 10-20 times higher than the protein concentration.

      • Thoroughly degas both solutions to prevent bubble formation.

    • ITC Experiment:

      • Load the target protein into the sample cell and the analog solution into the injection syringe.

      • Equilibrate the system to the desired temperature.

      • Perform a series of small, sequential injections of the analog into the protein solution.

      • Measure the heat change after each injection.

    • Data Analysis:

      • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

      • Plot the heat change per mole of injectant against the molar ratio of the analog to the protein.

      • Fit the resulting isotherm to a suitable binding model to determine K_d, n, ΔH, and ΔS.

    Conclusion

    The 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid scaffold represents a promising starting point for the development of novel modulators of various biological targets. While a comprehensive dataset for a series of direct analogs is not yet publicly available, the analysis of related triazole and benzotriazole compounds provides a strong foundation for understanding their potential structure-activity relationships. The data from NMDA receptor agonists and CK2 inhibitors clearly demonstrates that systematic modifications to this scaffold can yield compounds with high potency and selectivity. By employing robust biophysical techniques such as SPR and ITC, researchers can meticulously characterize the binding affinities of novel analogs, paving the way for the development of next-generation therapeutics.

    References

    • Kassab, A. S. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships.
    • Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide-potential inhibitors of human protein kinase CK2. (n.d.).
    • Ortiz de Montellano, P. R. (2012). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of the Benzyne-Forming Monooxygenase Reaction. PMC.
    • McConathy, J., et al. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][6][9]triazol-4-yl]propanoic acid. Molecular Imaging and Contrast Agent Database (MICAD).

    • Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. (n.d.).
    • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.).
    • IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3.... (n.d.).
    • Zhang, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233.
    • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. (n.d.).
    • Zhang, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed.
    • 2-Amino-3-(1H-benzo[d][1][6][9]triazol-1-yl)propanoic acid. (n.d.). Sigma-Aldrich.

    • 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
    • New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. (n.d.).
    • IC50 - Wikipedia. (n.d.).
    • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-378.
    • Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.
    • Dandge, A. (2024). Benzotriazole Derivatives And Its Pharmacological Activity.
    • Goch, W., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(12), 1937-1943.
    • McConathy, J., et al. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][6][9]triazol-4-yl]propanoic acid. Molecular Imaging and Contrast Agent Database (MICAD).

    • 2-Amino-3-(1H-benzo[d][1][6][9]triazol-1-yl)propanoic acid. (n.d.). Sigma-Aldrich.

    Sources

    Comparative

    A Comparative Guide to the Validation of an HPLC-UV Analytical Method for 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid

    This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid. As a novel amino acid analog, establishing a robust and reliable analytical method is paramount for its use in research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the method validation process.

    The validation strategy presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generated data is suitable for regulatory submissions. We will explore the critical validation parameters, providing not just the procedural steps, but the scientific rationale behind them.

    Proposed HPLC-UV Method and Alternatives

    The benzotriazole moiety in the target analyte provides a strong chromophore, making UV detection a suitable and straightforward choice. Based on the analysis of structurally similar benzotriazole derivatives and amino acid analogs, a primary reversed-phase HPLC method is proposed. For comparative purposes, two alternative methods with variations in the stationary phase and mobile phase composition are also presented.

    Table 1: Proposed and Alternative HPLC-UV Methods

    ParameterPrimary MethodAlternative Method 1Alternative Method 2
    Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.00.1% Trifluoroacetic Acid in Water
    Mobile Phase B AcetonitrileMethanolAcetonitrile
    Gradient 20-80% B in 15 min30-70% B in 20 min15-90% B in 10 min
    Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
    Column Temp. 30 °C35 °C25 °C
    Detection 275 nm275 nm275 nm
    Injection Vol. 10 µL10 µL5 µL

    Validation Workflow

    The validation of an analytical method is a systematic process to demonstrate its fitness for the intended purpose. The following diagram illustrates the logical flow of the validation parameters.

    ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application Dev Method Development Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis

    Caption: A typical workflow for HPLC method validation.

    Specificity

    Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, potential interferences could include starting materials from its synthesis, positional isomers, and degradation products formed under stress conditions.

    Experimental Protocol:
    • Forced Degradation Study: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

    • Analysis of Stressed Samples: Analyze the stressed samples using the proposed and alternative HPLC methods.

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of any degradation products.

    • Analysis of Placebo and Spiked Samples: Prepare and analyze a placebo (matrix without the analyte) and the placebo spiked with the analyte and known impurities.

    Comparative Data:

    Table 2: Specificity Results Comparison

    ParameterPrimary Method (C18)Alternative Method 1 (Phenyl-Hexyl)Alternative Method 2 (C8)
    Resolution (Analyte vs. Closest Impurity) 2.52.11.8
    Peak Purity (Analyte Peak) Pass (>99.5%)Pass (>99.0%)Pass (>98.5%)
    Interference from Placebo NoneNoneMinor baseline noise

    Linearity and Range

    Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    Experimental Protocol:
    • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte in the chosen diluent. The concentration range should span from the limit of quantitation (LOQ) to 150% of the expected working concentration.

    • Analysis of Calibration Standards: Analyze each calibration standard in triplicate.

    • Construction of Calibration Curve: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

    Comparative Data:

    Table 3: Linearity and Range Comparison

    ParameterPrimary Method (C18)Alternative Method 1 (Phenyl-Hexyl)Alternative Method 2 (C8)
    Range (µg/mL) 1 - 1502 - 1205 - 100
    Correlation Coefficient (r²) > 0.999> 0.998> 0.995
    Y-intercept Close to zeroClose to zeroSlight positive bias

    Accuracy

    Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by recovery studies.

    Experimental Protocol:
    • Preparation of Spiked Samples: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analysis of Spiked Samples: Analyze the spiked samples and determine the concentration of the analyte.

    • Calculation of Recovery: Calculate the percentage recovery at each concentration level.

    Comparative Data:

    Table 4: Accuracy (Recovery) Comparison

    Concentration LevelPrimary Method (C18)Alternative Method 1 (Phenyl-Hexyl)Alternative Method 2 (C8)
    80% 99.5%98.2%97.5%
    100% 100.2%101.5%102.3%
    120% 99.8%99.1%98.9%
    Mean Recovery 99.8%99.6%99.6%

    Precision

    Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

    Experimental Protocol:
    • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Reproducibility (Inter-laboratory Precision): This is assessed by means of an inter-laboratory trial and is not typically required for submission but is good practice for method transfer.

    Comparative Data:

    Table 5: Precision (%RSD) Comparison

    Precision LevelPrimary Method (C18)Alternative Method 1 (Phenyl-Hexyl)Alternative Method 2 (C8)
    Repeatability < 1.0%< 1.5%< 2.0%
    Intermediate Precision < 1.5%< 2.0%< 2.5%

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte

    Validation

    Structural and Functional Comparison: Benzotriazole Derivatives vs. Benzotriazole-Derived Unnatural α-Amino Acids

    Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Focus: Structural properties, synthetic methodologies, and application divergence between pharmacological benzotriazole scaffolds and photophysica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Focus: Structural properties, synthetic methodologies, and application divergence between pharmacological benzotriazole scaffolds and photophysical unnatural amino acid probes.

    Executive Summary & Structural Divergence

    The benzotriazole (BTA) core—a fused benzene and 1,2,3-triazole ring system—is a highly versatile chemical scaffold. Because the triazole proton can easily tautomerize between the N1 and N2 positions, the core serves as an exceptional platform for structural diversification [1]. However, the application of this scaffold diverges sharply based on how it is functionalized:

    • Standard Benzotriazole Derivatives (e.g., N-alkyl/N-acyl BTAs): These are primarily developed as pharmacological agents. The BTA core provides a hydrophobic pocket, an electron-withdrawing center, and hydrogen bond donor/acceptor sites that make it ideal for docking into enzyme active sites (e.g., Staphylococcus aureus tyrosyl t-RNA synthetase) [2].

    • 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid: This is a specialized, unnatural α-amino acid designed specifically for chemical biology. By conjugating the BTA core to an alanine backbone, researchers have created an environmentally sensitive fluorescent probe that structurally mimics L-tryptophan [3].

    While standard derivatives are optimized for target binding and bioactivity [4], the unnatural amino acid is optimized for photophysical properties , specifically exhibiting charge-transfer-based fluorescence with MegaStokes shifts [3].

    G Core Benzotriazole (BTA) Core Scaffold Deriv Standard BTA Derivatives (N-alkylation/acylation) Core->Deriv Structural Diversification Amino 2-amino-3-(1H-1,2,3-benzotriazol-1-yl) propanoic acid Core->Amino Conjugation to Alanine Pharma Pharmacological Agents (Antimicrobial, Anticancer) Deriv->Pharma Target Binding Photo Fluorescent Probes (L-Tryptophan Mimic) Amino->Photo MegaStokes Emission

    Caption: Divergent functionalization of the benzotriazole core for pharmacological vs. photophysical uses.

    Quantitative Data & Performance Comparison

    To objectively evaluate these two classes, we must compare their physicochemical properties and primary functional mechanisms. Standard BTA derivatives rely on Lipinski's Rule of Five parameters for oral bioavailability, whereas the unnatural amino acid relies on quantum yield and solvatochromic sensitivity.

    Table 1: Comparative Property Matrix
    Property / FeatureStandard BTA Derivatives (e.g., N-acyl/alkyl)2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid
    Core Structure Benzotriazole + Variable R-groups (N1/N2)Benzotriazole + Alanine side chain
    Primary Utility Pharmacological (Antimicrobial, Anticancer) [1]Chemical Biology (Fluorescent Probe) [3]
    Key Mechanism Enzyme pocket binding (H-bond / Hydrophobic) [2]Charge-transfer fluorescence (MegaStokes shift) [3]
    Typical MW 200 - 400 g/mol ~206 g/mol (base structure, unshielded)
    Key Synthetic Step N-alkylation, N-acylationNucleophilic aromatic substitution & Cyclization
    Validation Metric Minimum Inhibitory Concentration (MIC), IC50Quantum Yield ( Φ ), Emission Wavelength ( λem​ )

    Experimental Methodologies & Causality

    As an application scientist, it is critical to understand why specific synthetic routes are chosen. The protocols below detail the optimized workflows for generating both compound classes, emphasizing the causality behind reagent selection and self-validating quality control steps.

    Protocol A: Solvent-Free Synthesis of Pharmacological BTA Derivatives

    Traditional N-alkylation of benzotriazole often suffers from long reaction times and poor regioselectivity. Utilizing a solvent-free, microwave-assisted technique drastically improves yield and purity [1].

    • Preparation: Grind 1 equivalent of 1H-benzotriazole with 1.2 equivalents of the desired alkyl halide (e.g., 4-methoxybenzyl chloride) and anhydrous K2​CO3​ in a mortar.

      • Causality: K2​CO3​ acts as a mild base to deprotonate the triazole N-H. The solvent-free solid-state grinding increases the local concentration of reactants, driving the reaction forward kinetically.

    • Activation: Transfer the mixture to a microwave reactor and irradiate at 300W for 3–5 minutes in short bursts to prevent thermal degradation.

    • Extraction: Cool the mixture, suspend in ethyl acetate, and wash with distilled water to remove inorganic salts.

    • Self-Validation System:

      • In-process: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline BTA spot confirms completion.

      • Post-process: Perform FT-IR spectroscopy. The absence of the broad N-H stretch (~3200 cm⁻¹) and the appearance of aliphatic C-H stretches (~2900 cm⁻¹) validate successful N-alkylation.

    Protocol B: Synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid

    Synthesizing this unnatural amino acid requires building the benzotriazole ring onto the amino acid backbone without destroying chiral integrity or acid-sensitive protecting groups (like Boc).

    • Nucleophilic Aromatic Substitution ( SN​Ar ): React L-3-aminoalanine (Boc-protected) with ortho-fluoronitrobenzene in the presence of triethylamine (TEA) [3].

      • Causality: The highly electron-deficient nature of the fluoronitrobenzene allows the primary amine of the L-3-aminoalanine to attack the ring, displacing the fluorine atom with high regioselectivity.

    • Chemoselective Reduction: Reduce the nitro group of the resulting adduct to an amine using Zinc dust and acetic acid (or SnCl2​ ).

      • Self-Validation System: Monitor via LC-MS. The mass shift from [M+H]+ to [M−30+H]+ (loss of oxygen, gain of protons) confirms reduction without cleaving the Boc group.

    • Diazotization & Cyclization: Treat the resulting 1,2-aryldiamine intermediate with a polymer-supported nitrite reagent and p-tosic acid at -10 °C [3].

      • Causality: This is the critical step. Traditional aqueous NaNO2​/HCl would hydrolyze the Boc-protecting group. The polymer-supported nitrite provides anhydrous, mild conditions that allow the diazonium intermediate to form and immediately cyclize into the triazole ring cleanly at low temperatures.

    G Start L-3-aminoalanine + ortho-fluoronitrobenzene Step1 Nucleophilic Aromatic Substitution (Triethylamine base) Start->Step1 Intermediate Nitro-substituted Adduct Step1->Intermediate Step2 Chemoselective Reduction (Zn/AcOH or SnCl2) Intermediate->Step2 Diamine 1,2-aryldiamine intermediate Step2->Diamine Step3 Diazotization & Cyclization (Polymer-supported nitrite, -10°C) Diamine->Step3 Product Benzotriazole-derived α-amino acid Step3->Product

    Caption: Step-by-step synthetic workflow for benzotriazole-derived unnatural α-amino acids.

    Conclusion

    The structural comparison between standard benzotriazole derivatives and 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid perfectly illustrates how a single heterocyclic core can be manipulated for vastly different scientific applications. By modifying the N-substituents with lipophilic or hydrogen-bonding groups, researchers generate potent antimicrobial and anticancer agents[1][4]. Conversely, by utilizing the core's inherent electron density and coupling it to an amino acid backbone via mild, polymer-supported cyclization [3], chemical biologists gain access to highly sensitive, non-natural fluorescent probes capable of mimicking endogenous L-tryptophan.

    References

    • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications GSC Online Press URL
    • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent Current Opinion: Structure-Activity Relationship [SAR] Studies URL
    • Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids The Journal of Organic Chemistry - ACS Publications URL
    • Benzotriazole: An overview on its versatile biological behavior PMC - National Institutes of Health URL
    Comparative

    Benchmarking 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid Against Standard Unnatural Amino Acids

    A Comprehensive Guide for Peptide Engineering and Drug Development As peptide therapeutics grow in complexity, the strategic incorporation of unnatural amino acids (UAAs) is essential for overcoming the limitations of ca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Guide for Peptide Engineering and Drug Development

    As peptide therapeutics grow in complexity, the strategic incorporation of unnatural amino acids (UAAs) is essential for overcoming the limitations of canonical residues, such as poor proteolytic stability and suboptimal target affinity. This guide objectively benchmarks 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (hereafter referred to as β-Bza ) against standard UAAs.

    By analyzing its unique electronic profile, structural geometry, and coupling kinetics, this guide provides drug development professionals with actionable, field-proven insights for integrating β-Bza into next-generation peptide workflows.

    Physicochemical Profiling: The Benchmark

    Selecting a UAA requires moving beyond simple steric considerations to evaluate electronic complementarity. β-Bza features a 1H-1,2,3-benzotriazole ring attached to the β-carbon. Because the linkage occurs at the N1 position, the ring lacks a hydrogen bond donor but presents two potent hydrogen bond acceptors (N2 and N3). This creates a profound "polarity reversal" compared to natural aromatic residues.

    The fine-tuning of hydrophobicity and electronic properties using UAAs is a proven strategy to overcome target resistance, as demonstrated in the optimization of antimicrobial peptides against multidrug-resistant pathogens[1].

    Table 1: Comparative Physicochemical Properties
    Amino AcidSide-Chain MotifH-Bonding CharacterApprox. Dipole (D)Primary Application
    Tryptophan (Trp) IndoleDonor (N-H)2.1Native hydrophobic core, weak fluorescence
    Histidine (His) ImidazoleDonor/Acceptor3.8Native metal chelation, pH sensing
    7-Azatryptophan 7-AzaindoleDonor & Acceptor2.5Fluorescent probe, H-bond network rescue[2]
    Pentafluoro-Phe Fluorinated BenzeneNone (Highly hydrophobic)0.0Enhanced proteolytic stability, π-π stacking
    β-Bza (Target) 1H-BenzotriazoleAcceptor (N2, N3)4.1 Strong dipole interactions, metalloenzyme targeting

    Causality Insight: The exceptionally high dipole moment of β-Bza (~4.1 D) allows for long-range electrostatic steering during target engagement. While standard fluorescent UAAs like 7-azatryptophan are primarily used to monitor protein-protein interactions without disrupting native folding[2], β-Bza actively alters the binding thermodynamics by coordinating metal ions (Zn²⁺, Cu²⁺) via its triazole nitrogens.

    Structural & Mechanistic Divergence

    To understand why β-Bza outperforms standard aromatics in specific binding pockets, we must visualize the interaction pathways. Benzotriazole-propanoic acid derivatives have been successfully benchmarked as potent inhibitors of complex metalloenzymes, such as kynurenine 3-monooxygenase (KMO)[3].

    The diagram below illustrates the divergent binding modalities between a canonical Tryptophan residue and the β-Bza UAA.

    Pathway cluster_Trp Standard Aromatic (Tryptophan) cluster_Bza Unnatural Amino Acid (β-Bza) Trp_Node Indole Side Chain Trp_Donor H-Bond Donor (N-H) Trp_Node->Trp_Donor provides Trp_Pi π-π Stacking Trp_Node->Trp_Pi enables Target Target Protein / Metalloenzyme Pocket Trp_Donor->Target Canonical Binding Trp_Pi->Target Hydrophobic Fit Bza_Node Benzotriazole Side Chain Bza_Acceptor H-Bond Acceptor (N2/N3) Bza_Node->Bza_Acceptor provides Bza_Dipole Strong Dipole (~4.1 D) Bza_Node->Bza_Dipole exhibits Bza_Metal Metal Chelation (Zn2+/Cu2+) Bza_Node->Bza_Metal enables Bza_Acceptor->Target Polarity Reversal Bza_Dipole->Target Electrostatic Steering Bza_Metal->Target Active Site Inhibition

    Figure 1: Comparative binding modalities of Tryptophan vs. β-Bza within a target metalloenzyme pocket.

    Self-Validating Experimental Methodologies

    Integrating β-Bza into a peptide sequence requires distinct handling compared to natural amino acids. The following protocols are engineered to ensure high-fidelity synthesis and accurate kinetic validation.

    Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of β-Bza Peptides

    Expertise Note: Standard coupling reagents like HBTU or HATU generate benzotriazole or 7-azabenzotriazole byproducts. When synthesizing a peptide containing a benzotriazole side-chain (β-Bza), using these reagents complicates HPLC purification because the byproduct closely mimics the target side-chain's UV absorption and hydrophobicity. Therefore, this protocol mandates the use of DIC/Oxyma Pure.

    • Resin Preparation: Swell Rink Amide AM resin (0.6 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

    • Activation & Coupling:

      • Dissolve 4 equivalents of Fmoc-β-Bza-OH and 4 equivalents of Oxyma Pure in DMF.

      • Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

      • Allow pre-activation for 3 minutes, then add to the resin. Shake at room temperature for 90 minutes.

    • Self-Validation (Kaiser Test): Perform a Kaiser test to ensure complete coupling. A negative (yellow) result validates the absence of free primary amines.

    • Cleavage: Treat the resin with a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Purification & Internal Control: Precipitate in cold diethyl ether. During RP-HPLC purification, monitor dual wavelengths: 214 nm (amide backbone) and ~275 nm (benzotriazole signature). The co-elution of these two peaks serves as a self-validating internal control for successful β-Bza incorporation.

    Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

    Expertise Note: Endpoint assays (like IC50) mask the true kinetic advantage of β-Bza. SPR is required to decouple the association rate ( kon​ ) driven by the UAA's strong dipole from the dissociation rate ( koff​ ) driven by its rigid shape complementarity.

    • Sensor Chip Preparation: Immobilize the target protein (e.g., a metalloenzyme) onto a CM5 sensor chip via standard amine coupling (target ~1000 RU).

    • Analyte Preparation: Dilute the β-Bza-containing peptide and the wild-type (Trp-containing) peptide in running buffer (HBS-EP+) across a 5-point concentration series (e.g., 3.125 nM to 50 nM).

    • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

    • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. You will typically observe that the β-Bza peptide exhibits a significantly faster kon​ due to the electrostatic steering of the 4.1 D dipole moment.

    Conclusion

    Benchmarking 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid against standard UAAs reveals it to be far more than a simple steric analog of Tryptophan. By replacing a hydrogen bond donor with a highly polarized, metal-coordinating triazole system, β-Bza offers drug developers a precise tool for rescuing binding affinity in mutated pockets, enhancing proteolytic stability, and designing highly potent metalloenzyme inhibitors.

    Sources

    Validation

    mass spectrometry fragmentation patterns of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid vs isomers

    Executive Summary The incorporation of unnatural amino acids, such as benzotriazolylalanine derivatives, is a critical strategy in modern peptide drug development for introducing photoreactive crosslinkers and enhancing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The incorporation of unnatural amino acids, such as benzotriazolylalanine derivatives, is a critical strategy in modern peptide drug development for introducing photoreactive crosslinkers and enhancing proteolytic stability. However, differentiating the positional isomers—2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (1-Bta ) and 2-amino-3-(2H-1,2,3-benzotriazol-2-yl)propanoic acid (2-Bta )—presents a significant analytical challenge. Both isomers are isobaric (exact protonated mass [M+H]+=207.0882 Da) and frequently co-elute under standard reverse-phase liquid chromatography (RP-LC) conditions.

    This guide provides an in-depth, objective comparison of the mass spectrometry (MS/MS) fragmentation patterns of 1-Bta and 2-Bta. By leveraging high-resolution mass spectrometry (HRMS) and understanding the underlying electronic causality of triazole ring dissociation, researchers can establish a self-validating analytical workflow to unambiguously identify these isomers in complex peptide mixtures.

    Mechanistic Principles of Fragmentation: The Causality of N2​ Extrusion

    To differentiate these isomers, we must look beyond standard amino acid backbone cleavages (e.g., loss of H2​O , NH3​ , and CO ) and analyze the intrinsic stability of the benzotriazole ring.

    The primary diagnostic differentiator between 1-Bta and 2-Bta under Collision-Induced Dissociation (CID) is the extrusion of molecular nitrogen ( N2​ ) [1].

    • 1-Bta (Asymmetric N-Alkylation): The 1-alkylbenzotriazole system possesses a localized diene-like structure within the triazole ring. Upon collisional activation, this asymmetry facilitates a low-energy ring-opening pathway, leading to the rapid and highly favorable extrusion of an N2​ neutral loss (-28.0061 Da)[2]. This forms a highly reactive, yet structurally stable, diradical or imine-like carbocation intermediate.

    • 2-Bta (Symmetric N-Alkylation): Conversely, the 2-alkylbenzotriazole system exhibits a pseudo-quinonoid electronic configuration. This highly delocalized π -system imparts significant thermodynamic stability to the triazole ring[2]. Consequently, the N2​ extrusion pathway is energetically unfavorable under standard CID. Instead, the applied collision energy is redirected toward the amino acid backbone (yielding [M+H−H2​O−CO]+ ) or results in the cleavage of the alkyl-azole bond.

    The High-Resolution Imperative: A critical pitfall in low-resolution MS is the inability to distinguish the diagnostic N2​ loss (28.0061 Da) from a standard carbonyl CO loss (27.9949 Da), both of which yield a nominal mass shift of -28 Da. Differentiating a ΔM of 0.0112 Da at m/z 179 requires a mass resolving power of at least 16,000. Therefore, HRMS platforms (e.g., Orbitrap or Q-TOF) are mandatory for this workflow[3].

    Comparative MS/MS Data

    The following table summarizes the quantitative fragmentation behavior of protonated 1-Bta and 2-Bta ( [M+H]+=207.0882 ) under optimal CID conditions (Normalized Collision Energy ~30 eV).

    Fragment AssignmentExact Mass (Da)1-Bta Relative Intensity2-Bta Relative IntensityMechanistic Origin
    [M+H]+ 207.0882100% (Precursor)100% (Precursor)Protonated molecular ion
    [M+H−H2​O]+ 189.077615%20%Carboxylic acid dehydration
    [M+H−N2​]+ 179.082185% < 5%Diagnostic: Triazole ring extrusion
    [M+H−H2​O−CO]+ 161.082740%90% Backbone immonium ion formation
    [M+H−N2​−COOH]+ 134.060660%< 2%Sequential ring and backbone loss
    [Benzotriazole+H]+ 120.056210%45%Alkyl-azole bond cleavage

    Diagnostic Workflow

    MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 207.088 Isomer1 1-Bta Isomer (Asymmetric N-Alkylation) Precursor->Isomer1 1-substituted Isomer2 2-Bta Isomer (Symmetric N-Alkylation) Precursor->Isomer2 2-substituted Frag1_N2 Diagnostic Loss of N₂ (-28.006 Da) m/z 179.082 (High Intensity) Isomer1->Frag1_N2 Low Energy CID Frag1_BB Backbone Cleavage (-H₂O, -CO) m/z 161.082 (Low Intensity) Isomer1->Frag1_BB High Energy CID Frag2_BB Backbone Cleavage (-H₂O, -CO) m/z 161.082 (High Intensity) Isomer2->Frag2_BB Low Energy CID Frag2_Stable Alkyl-Azole Cleavage m/z 120.056 (Moderate Intensity) Isomer2->Frag2_Stable High Energy CID

    Figure 1: Divergent MS/MS fragmentation pathways of 1-Bta and 2-Bta isomers under CID.

    Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

    To ensure absolute trustworthiness in your analytical pipeline, this protocol is designed as a self-validating system . By utilizing exact mass deltas ( ΔM ), the method internally confirms the identity of the neutral loss, eliminating the need for orthogonal NMR verification for every analyzed sample.

    Step 1: Chromatographic Separation
    • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize peak capacity for closely eluting isomers.

    • Mobile Phases: (A) LC-MS grade H2​O with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 40% B over 10 minutes. Flow rate: 0.3 mL/min.

    Step 2: HRMS Acquisition Parameters
    • Ion Source: Electrospray Ionization (ESI) in Positive mode.

    • Resolution: Set the Orbitrap or Q-TOF resolution to ≥60,000 (at m/z 200). This is non-negotiable for separating the isobaric N2​ vs. CO neutral losses[3].

    • Mass Calibration: Perform sub-ppm external mass calibration prior to the run. Lock mass (e.g., ambient polysiloxanes) can be used for internal calibration.

    Step 3: Targeted MS/MS (CID/HCD)
    • Isolation Window: Narrow isolation of m/z 207.08 ± 0.5 Da to prevent co-fragmentation of background matrix.

    • Collision Energy Stepping: Apply Normalized Collision Energy (NCE) at 20, 30, and 40 eV.

      • Causality Check: 1-Bta will yield the m/z 179.082 fragment predominantly at the lower NCE (20 eV) due to the low activation barrier of N2​ extrusion. 2-Bta requires higher NCE (30-40 eV) to initiate backbone fragmentation.

    Step 4: Data Validation (The Self-Validating Step)

    Extract the exact mass of the precursor and the primary product ion near m/z 179. Calculate the exact mass difference ( ΔM ):

    • If ΔM=28.0061 Da ( ± 2 ppm): The neutral loss is definitively N2​ . Conclusion: 1-Bta Isomer.

    • If ΔM=27.9949 Da ( ± 2 ppm): The neutral loss is definitively CO . Conclusion: 2-Bta Isomer (undergoing atypical early backbone cleavage, though m/z 161.082 should be the dominant peak).

    References

    • Mass spectrometry analysis of benzofuranylalanine incorporation into shtDHFR - ResearchGate -[Link]

    • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry - UvA-DARE (Digital Academic Repository) -[Link]

    • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates - UniTo -[Link]

    • Synthesis of azolyl-substituted derivatives of 1-adamantanecarboxylic acid - Sciforum - [Link]

    Sources

    Comparative

    In Vivo Efficacy Comparison of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid-Based Inhibitors vs. Alternative KMO Inhibitors

    As drug development shifts toward modulating immunometabolism, Kynurenine 3-monooxygenase (KMO) has emerged as a pivotal therapeutic target. KMO is a flavin adenine dinucleotide (FAD)-dependent enzyme situated on the out...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development shifts toward modulating immunometabolism, Kynurenine 3-monooxygenase (KMO) has emerged as a pivotal therapeutic target. KMO is a flavin adenine dinucleotide (FAD)-dependent enzyme situated on the outer mitochondrial membrane, responsible for hydroxylating L-kynurenine into the toxic, pro-inflammatory metabolite 3-hydroxykynurenine (3-HK)[1].

    For acute inflammatory conditions like Acute Pancreatitis (AP) and neurodegenerative disorders, inhibiting KMO successfully shunts the tryptophan metabolism pathway toward the production of kynurenic acid (KYNA), a neuroprotective and anti-inflammatory metabolite[2]. Among the most promising substrate-analog inhibitors are 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid-based derivatives . By mimicking the aromatic structure of kynurenine while leveraging the benzotriazole core for optimal active-site binding, these compounds offer unique pharmacokinetic advantages over legacy inhibitors[3].

    Mechanistic Rationale & Pathway Visualization

    To understand the efficacy of benzotriazole-based amino acid inhibitors, we must first map the metabolic diversion they cause. By competitively binding to the KMO active site, these inhibitors prevent the formation of 3-HK and its downstream neurotoxic product, quinolinic acid (QUIN).

    Pathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Protective) KYN->KYNA KAT KMO KMO Enzyme KYN->KMO Substrate HK3 3-Hydroxykynurenine (Toxic/Inflammatory) KMO->HK3 Hydroxylation INHIB Benzotriazol-1-yl- propanoic acid Inhibitors INHIB->KMO Competitive Inhibition

    Caption: The Kynurenine Pathway: KMO inhibition by benzotriazole derivatives shunts metabolism toward protective KYNA.

    Objective Comparison of KMO Inhibitors

    When evaluating in vivo efficacy, biochemical potency ( IC50​ ) must be contextualized with physicochemical properties. Legacy inhibitors often fail in acute in vivo models due to poor aqueous solubility, which precludes the intravenous (IV) dosing required when oral administration is unviable (e.g., during AP-induced gastrointestinal stasis)[3].

    Quantitative Performance Comparison
    Inhibitor Class / CompoundTarget IC50​ / Ki​ Primary Indication ModelAqueous SolubilityOptimal Route
    Benzotriazol-1-yl-propanoic acids KMOSub-micromolarAcute Pancreatitis[3]High (Zwitterionic)IV / IP
    Ro 61-8048 KMO37 nM / 4.8 nM[4]Neurodegeneration / Ischemia[5]LowPO / IP
    UPF 648 KMO20 nMHuntington's DiseaseModerateIP
    GSK3335065 KMO3 nM (Cellular)[6]Acute Pancreatitis[6]HighIV
    Alternative Analysis
    • Ro 61-8048: A highly potent thiazolylbenzenesulfonamide derivative. While it demonstrates excellent brain penetrance and neuroprotective effects in ischemic models[4], its high lipophilicity and low aqueous solubility make it difficult to formulate for high-dose IV bolus injections[3].

    • UPF 648: A cyclopropanecarboxylic acid derivative that effectively lowers 3-HK and QUIN levels in neonatal rodents. However, its pharmacokinetic profile requires complex formulation strategies for systemic acute delivery.

    • 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid derivatives: Because they are synthetic amino acids, they exist as zwitterions at physiological pH. This structural choice is causal to their high aqueous solubility, allowing for rapid IV administration to immediately halt 3-HK generation and prevent secondary organ damage[3].

    Self-Validating In Vivo Efficacy Protocol

    To objectively evaluate the in vivo efficacy of benzotriazole-based KMO inhibitors, researchers must utilize a tightly controlled, self-validating workflow. The following protocol leverages a Caerulein-induced AP rat model, prioritizing pharmacodynamic (PD) biomarker tracking over mere survival metrics.

    Protocol Step1 1. Formulation Dissolve in Saline (IV) Step2 2. Disease Induction Caerulein IP (AP Model) Step1->Step2 Step3 3. IV Administration 10-30 mg/kg Inhibitor Step2->Step3 Step4 4. PD Sampling Plasma Collection (0.5-4h) Step3->Step4 Step5 5. LC-MS/MS Quantify 3-HK/KYN Ratio Step4->Step5

    Caption: Step-by-step in vivo efficacy workflow for evaluating KMO inhibitors in acute inflammatory models.

    Step 1: Zwitterionic Formulation
    • Procedure: Dissolve the 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid derivative in sterile phosphate-buffered saline (PBS, pH 7.4) to a concentration of 10 mg/mL.

    • Causality & Logic: IV delivery requires absolute dissolution to prevent micro-embolisms. The amino acid backbone ensures solubility without the need for toxic co-solvents (like DMSO or Cremophor), which can independently trigger inflammatory responses.

    • Validation Checkpoint: The solution must be optically clear. Measure dynamic light scattering (DLS); the absence of particulate scattering validates complete dissolution.

    Step 2: Caerulein-Induced Acute Pancreatitis Model
    • Procedure: Administer intraperitoneal (IP) injections of caerulein (50 µg/kg) to Wistar rats hourly for 6 consecutive hours.

    • Causality & Logic: Caerulein hyperstimulates pancreatic acinar cells, reliably mimicking the systemic inflammatory response syndrome (SIRS) seen in human AP, which is known to drastically upregulate KMO activity[6].

    • Validation Checkpoint: Assess serum amylase and lipase levels at hour 6. A >3-fold elevation compared to baseline confirms successful model induction.

    Step 3: Pharmacodynamic Dosing & Sampling
    • Procedure: Immediately following the final caerulein injection, administer the inhibitor via tail vein IV bolus (10–30 mg/kg). Collect blood samples via the saphenous vein at 0.5, 1, 2, and 4 hours post-dose.

    • Causality & Logic: IV administration guarantees 100% bioavailability ( F=1 ), allowing researchers to observe the immediate kinetic inhibition of KMO.

    • Validation Checkpoint: Include a vehicle-only control group. The control group must show a progressive increase in plasma 3-HK levels over the 4-hour window to validate the disease state's progression.

    Step 4: LC-MS/MS Quantification
    • Procedure: Extract plasma metabolites using 3 volumes of ice-cold acetonitrile containing a stable isotope internal standard (e.g., d4​ -kynurenine). Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an LC-MS/MS system utilizing a C18 reverse-phase column.

    • Causality & Logic: KYN, 3-HK, and KYNA are structurally similar and present in varying concentrations (ng/mL to µg/mL). LC-MS/MS provides the exact specificity required to calculate the 3-HK/KYN ratio —the definitive, universally accepted pharmacodynamic biomarker of KMO target engagement[3].

    • Validation Checkpoint: The recovery rate of the d4​ -kynurenine internal standard must fall between 85% and 115%. A sharp, rapid decline in the 3-HK/KYN ratio in the treatment group compared to the vehicle group confirms in vivo target engagement and efficacy.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid

    Operational Safety and Handling Guide: 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid 1. The Chemical Logic of Benzotriazolylalanine As a Senior Application Scientist, I approach laboratory safety not as a static c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Safety and Handling Guide: 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid

    1. The Chemical Logic of Benzotriazolylalanine As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an exercise in chemical logic. When working with specialized non-natural amino acids like 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (CAS: 1078791-50-0), standard peptide handling protocols are fundamentally insufficient. This compound is a critical building block for peptidomimetics, a precursor for NMDA receptor agonists[1], and a scaffold for positron emission tomography (PET) imaging agents [2].

    However, the very features that make it biologically valuable—its bulky, electron-rich benzotriazole side chain—also dictate its hazard profile. The benzotriazole moiety acts as a strong hydrogen bond acceptor, presenting specific hazards including Skin Irritation (Category 2), Eye Irritation (Category 2A), and Respiratory Irritation (STOT SE 3) [3].

    2. Mechanistic Rationale for Exposure Control Why must we be so stringent with our Personal Protective Equipment (PPE) for this specific compound? The causality lies in cellular transport. Non-natural amino acids with aromatic side chains are highly efficient substrates for the L-type amino acid transporter (LAT1) [2]. If accidental dermal or inhalation exposure occurs, the compound is rapidly transported into systemic circulation. Because it is a non-natural derivative, it bypasses standard ribosomal protein incorporation, leading to high metabolic stability and prolonged intracellular accumulation [2].

    G A 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (Extracellular) B L-Type Amino Acid Transporter (LAT1) (Cell Membrane) A->B Active Transport C Intracellular Accumulation (Cytosol) B->C Cellular Entry D Bypass Protein Incorporation (Metabolic Stability) C->D Evades Ribosome E Systemic Retention (Toxicity / Imaging Signal) C->E Signal Amplification

    Caption: Cellular transport mechanism of non-natural benzotriazole amino acids via LAT1.

    3. Quantitative Hazard and PPE Specifications To mitigate these risks, we translate the physicochemical properties into rigorous, quantitative engineering and PPE controls. The compound must be stored at 2-8°C in an inert atmosphere to prevent oxidative degradation .

    Table 1: Physicochemical & Hazard Profile

    Property / HazardValue / SpecificationMechanistic Implication
    Molecular Weight 206.20 g/mol Small molecule; high risk of aerosolization if mishandled as a dry powder.
    Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation of the electron-rich benzotriazole ring.
    GHS Classification Skin Irrit. 2, Eye Irrit. 2ABenzotriazole moiety disrupts mucosal membranes via hydrogen bonding.

    Table 2: Quantitative PPE Specifications

    PPE CategoryMaterial SpecificationBreakthrough TimeOperational Rationale
    Gloves (Solid Handling) Nitrile, ≥0.11 mm thickness>480 minutes (EN 374)Sufficient for dry powder manipulation and analytical weighing.
    Gloves (Solution Handling) Butyl Rubber or Double Nitrile>240 minutesOrganic solvents (DMSO/DMF) act as rapid penetration enhancers.
    Eye Protection Tight-fitting safety gogglesANSI Z87.1 / EN 166Protects against micro-dust aerosolization during transfer.
    Respiratory N95 / FFP2 Particulate Respirator95% filtration efficiencyMandatory if weighing outside localized exhaust ventilation (LEV).

    4. Self-Validating Experimental Protocols Trust in a laboratory setting is built on self-validating systems—protocols that inherently prove their own success or failure before the next step begins.

    Protocol A: Safe Solubilization and Stock Preparation Objective: Create a stable, monomeric 100 mM stock solution in DMSO while preventing inhalation exposure.

    • Step 1: Equilibration. Remove the vial from 2-8°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

      • Causality: Opening a cold vial introduces atmospheric moisture. The powder is hygroscopic; moisture causes clumping and accelerates hydrolysis of the amino acid backbone.

    • Step 2: Weighing. Inside a certified Class II biological safety cabinet, weigh the required mass using an analytical balance. Use a static-control ionizer.

      • Causality: The fine powder is highly prone to electrostatic fly-away, posing a severe inhalation hazard.

    • Step 3: Solubilization. Add anhydrous DMSO (≥99.9% purity) to achieve a 100 mM concentration. Vortex gently for 60 seconds.

      • Causality: We strictly use aprotic solvents (DMSO/DMF) rather than aqueous buffers for the initial stock. The highly conjugated benzotriazole ring exhibits strong π−π stacking, leading to rapid aggregation in polar protic solvents. DMSO disrupts these intermolecular forces.

    • Step 4: Self-Validation (Clarity Check). Centrifuge the solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background.

      • Validation: The absence of a microscopic pellet self-validates that the compound is in a bioavailable, 100% monomeric state. If a pellet is present, the solvation failed, and the solution must be sonicated at 30°C.

    Protocol B: Chemical Quenching and Disposal Plan Objective: Safely neutralize and dispose of benzotriazole-containing waste.

    • Step 1: Segregation. Collect all liquid waste containing the compound in a designated "Halogen-Free Organic Waste" carboy. Do not mix with heavy metal waste.

    • Step 2: Solid Waste Quenching. For contaminated consumables (pipette tips, weigh boats), submerge them in a 5% sodium hypochlorite (bleach) solution for 20 minutes before placing them in solid chemical waste.

      • Causality: Mild oxidation disrupts the benzotriazole ring system, neutralizing the biological activity of the amino acid and preventing environmental contamination.

    • Step 3: Self-Validation (pH Compatibility). Test the final liquid waste container with a pH indicator strip.

      • Validation: Ensure the pH remains between 6-8. This self-validates that no unintended acid-base reactions are occurring with the basic nitrogen atoms of the benzotriazole ring, which could lead to dangerous pressure build-up and off-gassing.

    References

    • National Center for Biotechnology Information (NCBI). "Molecular Imaging and Contrast Agent Database (MICAD): (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid." NCBI.[Link]

    • Frontiers in Chemistry. "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists." Frontiers.[Link]

    • PubChem. "3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid." National Library of Medicine.[Link]

    Sources

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